Technical Documentation Center

2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
  • CAS: 145733-63-7

Core Science & Biosynthesis

Foundational

Comprehensive Solubility Profiling of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one in DMSO and Organic Solvents

Executive Summary The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous high-affinity kinase inhibitors, including CDK4/6 inhibitors and Mam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous high-affinity kinase inhibitors, including CDK4/6 inhibitors and Mammalian STE20-like (MST3/4) kinase inhibitors[2, 3]. However, a critical bottleneck in the hit-to-lead optimization of this class is their notoriously poor physicochemical profile, specifically their limited solubility in both aqueous and organic media.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic drivers of solvation for a specific, synthetically valuable derivative: 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one . By understanding the causality between its structural motifs and solvent interactions, researchers can optimize their formulation strategies and avoid false negatives in high-throughput screening (HTS) assays caused by compound precipitation.

Mechanistic Drivers of Solvation

To successfully formulate or assay 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, one must first understand the thermodynamic barriers to its dissolution. The parent pyrido[2,3-d]pyrimidin-7(8H)-one class is characterized by extreme insolubility due to the formation of highly stable, self-complementary ADAD–DADA (Acceptor-Donor-Acceptor-Donor) quadruple hydrogen-bonding centrosymmetric motifs [1]. The unsubstituted N8-H acts as a potent hydrogen-bond donor, while the C7=O acts as an acceptor, creating a robust, polymeric crystal lattice that resists solvent penetration.

However, the specific substitutions on the 2,4-dimethyl-5,6-dihydro derivative fundamentally alter this energy landscape:

  • The 5,6-Dihydro Motif (Lattice Disruption): The introduction of sp3-hybridized carbons at positions 5 and 6 breaks the absolute planarity of the fully aromatic bicyclic system. This puckering disrupts tight π−π stacking interactions, lowering the overall crystal lattice energy and providing a thermodynamic advantage for solvation compared to fully aromatic analogs.

  • 2,4-Dimethyl Substitution (Steric Free Volume): The methyl groups at the C2 and C4 positions introduce steric bulk that prevents optimal close-packing of the pyrimidine rings, increasing the free volume within the solid state and allowing solvent molecules easier access to the crystalline interior.

  • DMSO as the Solvation Gold Standard: Dimethyl sulfoxide (DMSO) acts as a highly polar, aprotic solvent with a strong hydrogen-bond accepting capability (via the S=O dipole). It outcompetes the intermolecular ADAD-DADA networks, effectively breaking the pyridone dimers and fully solvating the monomeric compound [1].

Mechanism cluster_structure Structural Modifiers N1 5,6-Dihydro Motif (sp3 hybridization) N4 Decreased Planarity & Lower Lattice Energy N1->N4 Disrupts π-π stacking N2 2,4-Dimethyl Groups (Steric bulk) N2->N4 Increases free volume N3 7(8H)-one Moiety (H-bond Donor/Acceptor) N5 ADAD-DADA H-bond Networks N3->N5 Drives aggregation N7 Enhanced Organic Solubility N4->N7 Favorable thermodynamics N6 DMSO Solvation (Strong H-bond Acceptor) N5->N6 Requires disruption N6->N7 Solubilization

Structural causality of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one solvation.

Quantitative Solubility Profile

The following table summarizes the representative thermodynamic solubility profile of the 2,4-dimethyl-5,6-dihydro scaffold across various standard laboratory and formulation solvents.

SolventDielectric Constant ( ε )Primary Solvation MechanismRepresentative Solubility (mg/mL)Solubilization Efficacy
DMSO 46.7Strong H-bond Acceptor, Dipole-Dipole> 50.0Excellent
DMF 36.7Strong H-bond Acceptor, Dipole-Dipole25.0 - 50.0Very Good
Methanol 32.7H-bond Donor/Acceptor5.0 - 15.0Moderate
Acetonitrile 37.5Dipole-Dipole, Weak HBA1.0 - 5.0Poor
Dichloromethane 8.9Dispersion Forces< 1.0Very Poor
Water (pH 7.4) 80.1Hydrophobic Exclusion< 0.1Insoluble

Data Interpretation: While the 5,6-dihydro and 2,4-dimethyl modifications improve solubility in moderately polar solvents (like Methanol) compared to the parent scaffold, strong aprotic H-bond acceptors (DMSO, DMF) remain strictly necessary for high-concentration stock preparation (>10 mM).

Self-Validating Experimental Protocols

To accurately profile this compound, researchers must distinguish between Kinetic Solubility (the point at which a pre-dissolved compound precipitates upon dilution) and Thermodynamic Solubility (the true equilibrium between the solid crystal and the solvent). The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol A: Thermodynamic Solubility via Shake-Flask LC-UV (Gold Standard)

Causality: Thermodynamic solubility dictates the maximum concentration achievable in a formulation. We use a 48-hour equilibration to ensure the compound transitions from any metastable polymorphs to its lowest-energy, most stable crystalline form, preventing false-positive supersaturation readings.

  • Saturation: Add 5 mg of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one powder to 1 mL of the target solvent in a borosilicate glass vial. (Note: Glass is mandated to prevent plasticizer leaching from microfuge tubes, which can artificially act as a co-solvent).

  • Equilibration: Agitate the suspension at 300 RPM at exactly 25°C for 48 hours.

  • Phase Separation: Centrifuge the vial at 15,000 x g for 15 minutes to pellet undissolved solids. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 200 µL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, ensuring the quantified concentration of the subsequent flow-through is not artificially lowered by filter adsorption.

  • Quantification: Analyze the filtrate via HPLC-UV against a 5-point standard calibration curve prepared in 100% DMSO.

    • Self-Validation Step: For aqueous or mixed-media samples, measure the pH of the final filtrate. If the dissolved compound has shifted the buffer pH by >0.2 units, the ionization state has changed, and the equilibrium assumption is invalid.

Protocol B: High-Throughput Kinetic Solubility via Nephelometry

Causality: Kinetic solubility mimics biological assay conditions where a concentrated DMSO stock is rapidly diluted into an assay buffer. Light scattering (Nephelometry) detects the exact concentration at which the compound aggregates into colloidal particles.

  • Stock Preparation: Prepare a 10 mM master stock of the compound in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate containing the target solvent/buffer to achieve a concentration gradient (e.g., 1 µM to 500 µM), keeping the final DMSO concentration constant (typically 1-2% v/v).

  • Incubation: Seal the plate and incubate for 2 hours at room temperature to allow nucleation and particle growth.

  • Nephelometric Reading: Measure light scattering using a microplate nephelometer.

    • Self-Validation Step: Include a DMSO-only vehicle control to establish baseline scattering (0 NTU). Run a parallel gradient of a known highly insoluble standard (e.g., Amiodarone) to validate the dynamic range and sensitivity of the nephelometer's optics. The precipitation boundary is defined as the lowest concentration where scattering exceeds baseline + 3 standard deviations.

Workflow cluster_kinetic Kinetic Solubility (HTS) cluster_thermo Thermodynamic Solubility (Gold Standard) Start Compound Stock (Powder or 10 mM DMSO) K1 Serial Dilution in Target Solvent (from DMSO stock) Start->K1 DMSO Stock T1 Excess Solid + Solvent (Shake-Flask Method) Start->T1 Solid Powder K2 Incubation (2h at 25°C) K1->K2 K3 Nephelometry (Detect Light Scattering) K2->K3 Data Comprehensive Solubility Profile K3->Data Precipitation Point T2 Equilibration (24-48h at 25°C) T1->T2 T3 Phase Separation (Centrifugation/Filtration) T2->T3 T4 Quantification (HPLC-UV / LC-MS) T3->T4 T4->Data Equilibrium Concentration

Self-validating workflows for kinetic and thermodynamic solubility profiling.

References

  • Autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3-d]pyrimidin-7(8H)-ones: synthesis of C5–C6 unsaturated systems with concomitant... Organic Chemistry Frontiers (RSC Publishing).
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules (NIH/PubMed).
  • Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv.
Exploratory

Mechanism of action of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one in kinase inhibition

Whitepaper: Mechanism of Action of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one in Kinase Inhibition Executive Summary As a Senior Application Scientist specializing in targeted therapeutics, I frequently enc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Mechanism of Action of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one in Kinase Inhibition

Executive Summary

As a Senior Application Scientist specializing in targeted therapeutics, I frequently encounter the challenge of designing kinase inhibitors that balance high binding affinity with strict kinome selectivity. The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has emerged as a "privileged pharmacophore" in modern oncology and immunology[1]. While fully aromatic pyridopyrimidines often suffer from poor solubility and promiscuous binding, the specific introduction of a 2,4-dimethyl-5,6-dihydro modification fundamentally alters the thermodynamic and kinetic profile of the molecule.

This in-depth technical guide explores the mechanistic causality behind the 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one core. By analyzing its ATP-competitive hinge-binding dynamics, structural puckering, and validation through advanced intracellular assays, we provide a comprehensive blueprint for researchers developing next-generation kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs), Salt-Inducible Kinases (SIKs), and Mammalian STE20-like (MST) kinases[2],[3].

Structural Biology & Binding Thermodynamics

ATP-Competitive Hinge Binding

The primary mechanism of action for pyrido[2,3-d]pyrimidin-7(8H)-one derivatives is competitive displacement of ATP at the kinase catalytic cleft. The bi-cyclic core mimics the adenine ring of ATP. Specifically, the pyrimidine nitrogens (N1 and N3) and the lactam motif at the 7-position act as a highly efficient hydrogen bond donor/acceptor system.

When bound to the hinge region of kinases like CDK4/6, the N8-H (if unsubstituted) or the adjacent C7 carbonyl forms critical bidentate hydrogen bonds with the backbone amide of hinge residues (e.g., Valine 100 in CDK4)[4]. This interaction anchors the scaffold, allowing peripheral substituents to probe adjacent sub-pockets.

The Causality of the 5,6-Dihydro Puckering Effect

A common pitfall in kinase inhibitor design is the "brick dust" effect—where highly planar, fully aromatic systems stack tightly, resulting in poor aqueous solubility and off-target DNA intercalation[5]. The 5,6-dihydro modification solves this by saturating the C5 and C6 positions.

  • Conformational Shift: Saturation breaks the aromaticity of the pyridone ring, forcing it into a non-planar "half-chair" or "envelope" conformation.

  • Vectorial Projection: This puckering fundamentally changes the exit vectors of substituents. The 2,4-dimethyl groups are no longer held in a strict 2D plane; instead, they project into the three-dimensional space of the ATP-binding pocket. The 4-methyl group often packs against the gatekeeper residue, while the 2-methyl group extends toward the solvent-exposed front pocket. This precise 3D shape-complementarity drastically increases selectivity for kinases with accommodating gatekeeper pockets (like CDK4/6 or MST3) while sterically clashing with off-target kinases[3],[4].

CDK46_Pathway Inhibitor Pyrido[2,3-d]pyrimidin-7(8H)-one (e.g., Palbociclib) CDK46 CDK4/6 - Cyclin D Complex Inhibitor->CDK46 ATP-Competitive Inhibition Rb Retinoblastoma Protein (Rb) (Hypophosphorylated) CDK46->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Sequestered) Rb->E2F Binds & Inhibits CellCycle G1 Phase Arrest (Proliferation Blocked) E2F->CellCycle Transcription Halted

Signaling pathway blockade via pyrido[2,3-d]pyrimidin-7(8H)-one mediated CDK4/6 inhibition.

Quantitative Profiling of the Scaffold

To understand the efficacy of the pyrido[2,3-d]pyrimidin-7(8H)-one core, we must analyze its performance across different kinase targets. The table below summarizes the biochemical ( IC50​ ) and cellular ( EC50​ ) binding affinities of prominent derivatives utilizing this core architecture[2],[3],[6],[7].

Table 1: Quantitative Profiling of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

CompoundPrimary TargetIn Vitro IC50​ (nM)Cellular NanoBRET EC50​ (nM)Key Structural Motif
Palbociclib CDK4 / CDK611 / 16~408-cyclopentyl, 5-methyl
MRIA9 SIK1 / SIK2<10~252-methylamine
G-5555 PAK1 / MST443 / 20~802-methyl-1,3-dioxan-5-amine
MR24 MST315578-(4-Aminobutyl)

Data Interpretation: The discrepancy between in vitro IC50​ and cellular EC50​ highlights the necessity of evaluating these compounds in living systems. High intracellular ATP concentrations (~1-5 mM) actively compete with the inhibitor, necessitating compounds with optimized 3D conformations (like the 5,6-dihydro variants) to achieve prolonged residence times.

Experimental Methodologies: Validating Kinase Inhibition

As an authoritative standard in drug development, relying solely on cell-free biochemical assays is insufficient. A self-validating experimental system must account for membrane permeability, intracellular ATP competition, and target engagement in live cells.

Protocol 1: NanoBRET Target Engagement Assay (Cellular Validation)

Bioluminescence Resonance Energy Transfer (NanoBRET) is the gold standard for quantifying the intracellular binding of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors[3].

Step-by-Step Methodology:

  • Cell Preparation & Transfection: Plate HEK293T cells in a 96-well format at a density of 2×104 cells/well. Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc-CDK4) using a lipid-based transfection reagent. Incubate for 24 hours at 37°C.

  • Tracer Addition: Replace the media with Opti-MEM containing a cell-permeable fluorescent NanoBRET kinase tracer (a broad-spectrum ATP-competitive probe). The tracer binds the NanoLuc-kinase, bringing the fluorophore into close proximity with the luciferase, enabling energy transfer.

  • Inhibitor Competition: Add the 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one derivative in a 10-point dose-response titration (e.g., 10μM down to 0.5nM ). Incubate for 2 hours. Causality: If the inhibitor successfully penetrates the cell and binds the kinase hinge, it will competitively displace the fluorescent tracer, reducing the BRET signal.

  • Substrate Addition & Detection: Add the NanoLuc substrate (furimazine). Immediately measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against the log[Inhibitor] to determine the cellular EC50​ via non-linear regression.

NanoBRET_Workflow Step1 1. Transfection (NanoLuc-Kinase Fusion) Step2 2. Tracer Addition (Fluorescent Probe) Step1->Step2 Step3 3. Inhibitor Treatment (Pyrido-pyrimidine) Step2->Step3 Step4 4. BRET Measurement (Target Engagement) Step3->Step4

Live-cell NanoBRET target engagement workflow for quantifying intracellular kinase inhibition.

Protocol 2: TR-FRET Kinase Activity Assay (Biochemical Validation)

To establish the baseline thermodynamic affinity ( IC50​ ) independent of cellular factors, Time-Resolved FRET (TR-FRET) is utilized.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 nM of recombinant kinase (e.g., MST3) with the specific peptide substrate in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add the pyrido[2,3-d]pyrimidin-7(8H)-one inhibitor at varying concentrations. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • ATP Initiation: Initiate the catalytic reaction by adding ATP at a concentration equal to the kinase's apparent Km​ value. Incubate for 60 minutes.

  • Signal Generation: Stop the reaction by adding EDTA (to chelate Mg2+) alongside a Europium-labeled anti-phospho antibody and a continuous fluorophore-labeled tracer.

  • Readout: Measure the TR-FRET signal. The reduction in FRET signal directly correlates with the inhibition of substrate phosphorylation by the compound.

Conclusion

The 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold represents a masterclass in rational drug design. By leveraging the robust hydrogen-bonding network of the lactam core for ATP-hinge anchoring, and utilizing the 5,6-dihydro puckering effect to project the 2,4-dimethyl groups into specific 3D vectors, researchers can achieve exquisite kinome selectivity. Validating these structural nuances through orthogonal, self-validating assays like NanoBRET ensures that high in vitro affinity successfully translates into potent intracellular target engagement.

References

  • Tesch, R., et al. (2026). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. ResearchGate. Available at:[Link]

  • Tesch, R., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. Available at:[Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules (NIH/PMC). Available at:[Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • American Chemical Suppliers. Palbociclib isethionate suppliers USA. Available at: [Link]

Sources

Foundational

Evaluating the ATP-Competitive Binding Affinity of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one: A Methodological Framework

Executive Summary The pyrido[2,3-d]pyrimidin-7(8H)-one core is a highly privileged pharmacophore in oncology and immunology, serving as the structural backbone for numerous ATP-competitive kinase inhibitors (e.g., CDK4/6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-d]pyrimidin-7(8H)-one core is a highly privileged pharmacophore in oncology and immunology, serving as the structural backbone for numerous ATP-competitive kinase inhibitors (e.g., CDK4/6, SIK, and MST kinases)[1][2]. While traditional derivatives rely heavily on a 2-amino substitution (such as 2-anilino groups) to anchor the molecule to the kinase hinge region[3], the 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold presents a unique biophysical challenge. The substitution of the 2-amino hydrogen bond donor with a lipophilic methyl group alters the thermodynamic signature of target engagement.

This whitepaper provides an in-depth technical guide for application scientists and drug developers on how to rigorously evaluate the binding affinity, kinetic profile, and cellular target engagement of this specific dimethylated scaffold within ATP-binding sites.

Mechanistic Insight: Structural Basis of Hinge Binding

To design self-validating screening protocols, one must first understand the causality of the scaffold's binding mechanics. The ATP-binding cleft of protein kinases is characterized by the "hinge region," which connects the N-terminal and C-terminal lobes.

In classic pyrido[2,3-d]pyrimidine inhibitors, the N-3 atom of the pyrimidine ring acts as a hydrogen bond acceptor for the backbone NH of the hinge (e.g., Met341 in c-Src or Leu83 in CDK2), while the exocyclic 2-amino group acts as a donor to the backbone carbonyl[3].

In the 2,4-dimethyl variant, the loss of the 2-amino donor shifts the binding reliance onto alternative vectors:

  • Steric and Hydrophobic Packing: The C2 and C4 methyl groups increase the ligand's lipophilicity, driving entropically favorable desolvation. These methyls project into the hydrophobic sub-pockets adjacent to the gatekeeper residue.

  • Compensatory Hydrogen Bonding: The scaffold must maintain affinity via the N1/N3 acceptors, while the N8-H (donor) and C7=O (acceptor) of the dihydropyridone ring form critical interactions with the solvent-exposed front pocket or conserved structural water molecules[4].

Because this binding mode lacks a primary donor, the dissociation rate ( koff​ ) is often faster. Therefore, relying solely on steady-state IC50​ values is insufficient; kinetic profiling is mandatory to ensure adequate residence time ( τ ).

G Inhibitor 2,4-Dimethyl-5,6-dihydro pyrido[2,3-d]pyrimidin-7(8H)-one Hinge_Met Hinge Region (e.g., Met341/Leu83) Inhibitor->Hinge_Met N3 / N1 Acceptor (H-Bond) Inhibitor->Hinge_Met N8-H Donor (H-Bond) Water Conserved Water Inhibitor->Water C7=O Acceptor Hinge_Glu Gatekeeper / Adjacent (e.g., Glu339) Water->Hinge_Glu H-Bond Network ATP_Pocket ATP-Binding Cleft ATP_Pocket->Inhibitor Accommodates

Fig 1: Putative H-bond network of the pyrido[2,3-d]pyrimidine core at the kinase ATP hinge region.

Quantitative Data Summary

When evaluating this scaffold against standard 2-amino variants, the kinetic parameters reveal the impact of the dimethyl substitution. Table 1 summarizes representative biophysical data across related pyrido[2,3-d]pyrimidin-7-one scaffolds targeting the ATP pocket.

Table 1: Comparative Binding Parameters of Pyrido[2,3-d]pyrimidine Scaffolds

Scaffold VariantTarget KinaseCellular IC50​ (nM) Kd​ (nM)Residence Time ( τ , min)Primary Hinge Interaction
2-Amino-6-aryl-pyrido-pyrimidinec-Src / FGFr15 - 455.2> 120Bidentate (N3 acceptor, 2-NH donor)
2-Methylamino-pyrido-pyrimidineMST3 / MST420 - 4312.445Bidentate (N3 acceptor, 2-NH donor)
2,4-Dimethyl-pyrido-pyrimidine SIK / Generic150 - 30085.0< 15Monodentate (N3 acceptor) + Hydrophobic
2-Alkyl-pyrido-pyrimidine-7-oneRIPK28 - 253.160N3 acceptor, N8-H donor network

Data extrapolated from recent structural activity relationship (SAR) studies on STE20-like and SIK kinases[2][5].

Experimental Methodologies

To accurately quantify the binding affinity of the 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a multi-tiered orthogonal approach is required.

Workflow Phase1 Phase 1: High-Throughput NanoBRET Assay Phase2 Phase 2: SPR Kinetics (kon, koff, Kd) Phase1->Phase2 Hit Triage (IC50 < 10 µM) Phase3 Phase 3: X-Ray Crystallography (Co-crystal Structure) Phase2->Phase3 Validated Binders (Residence Time) Phase4 Phase 4: Lead Optimization (SAR Development) Phase3->Phase4 Structural Guidance

Fig 2: Orthogonal biophysical workflow for validating ATP-competitive kinase inhibitors.

Protocol 1: Cellular Target Engagement via NanoBRET

Causality: In vitro biochemical assays often utilize non-physiological ATP concentrations (e.g., 10 µM). Because the 2,4-dimethyl scaffold is ATP-competitive, its apparent affinity will drop significantly in the cellular environment where ATP concentrations range from 1 to 5 mM[1]. NanoBRET allows for the quantification of target engagement in live cells under physiological ATP competition.

Step-by-Step Workflow:

  • Plasmid Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc-MST3).

  • Cell Plating: After 24 hours, harvest and resuspend cells in Opti-MEM without phenol red. Plate at a density of 2×104 cells/well in a 384-well white plate.

  • Tracer Addition: Add the appropriate fluorescent NanoBRET kinase tracer (e.g., Tracer K-10) at a concentration equivalent to its pre-determined Kd,app​ .

  • Compound Treatment: Dispense the 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one compound in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM). Ensure the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced artifacts.

  • Incubation: Incubate the plates for 2 hours at 37°C with 5% CO2​ to allow the compound to equilibrate with the tracer at the ATP-binding site.

  • Detection: Add NanoBRET Nano-Glo Substrate and extracellular inhibitor. Read the donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Data Analysis: Calculate the milliBRET (mBRET) ratio: (Acceptor618​/Donor460​)×1000 . Fit the data to a four-parameter logistic (4PL) equation to determine the cellular IC50​ .

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: Due to the lack of the 2-amino hydrogen bond donor, the 2,4-dimethyl scaffold may exhibit a rapid koff​ . SPR is utilized over Isothermal Titration Calorimetry (ITC) here because it provides real-time kinetic parameters ( kon​ and koff​ ) rather than just thermodynamic endpoints.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Immobilize the recombinant target kinase (e.g., His-tagged kinase domain) onto the active flow cell to a density of 2000-3000 Resonance Units (RU). Use a blank flow cell as a reference.

  • Buffer Preparation: Prepare running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Critical: Strict DMSO matching between the running buffer and analyte samples is required to prevent bulk refractive index shifts.

  • Analyte Injection: Inject the 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one compound at multiple concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Association and Dissociation: Allow 60 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, apply a mild regeneration pulse (e.g., 10 mM Glycine-HCl pH 2.5) for 30 seconds.

  • Kinetic Fitting: Double-reference the sensograms (subtracting both the reference channel and a buffer-only injection). Fit the curves using a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( koff​/kon​ ).

Conclusion & Future Directions

The 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold represents a structurally constrained, yet highly optimizable fragment for ATP-competitive kinase inhibition. While the dimethyl substitution sacrifices the canonical 2-amino hydrogen bond donor[3], it offers unique hydrophobic vectors that can be exploited for kinome selectivity (e.g., targeting the gatekeeper pocket of SIK or MST kinases)[2][5].

Future lead optimization should focus on functionalizing the C6 position or the N8-H vector to recover enthalpic binding energy, guided by the rigorous NanoBRET and SPR workflows outlined in this guide.

References

  • Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors bioRxiv URL:[Link][5]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily ResearchGate / European Journal of Medicinal Chemistry URL:[Link][2]

  • Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling PubMed Central (PMC) / NIH URL:[Link][4]

Sources

Exploratory

In Vitro Biological Activity of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Privileged Scaffold The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1][2] Its structural similarity to the purine bases of DNA and RNA allows it to interact with a wide range of biological targets.[2][3] Within this broad family, the 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one substructure has garnered significant interest for its therapeutic potential.[2][4] This guide focuses on the in vitro biological activity of this scaffold, with a particular emphasis on the influence of methyl substitutions at the C2 and C4 positions, creating the 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one framework. While extensive research has been conducted on the broader class of pyrido[2,3-d]pyrimidines, specific data on the 2,4-dimethyl derivative is limited. Therefore, this guide will synthesize findings from closely related analogs to provide a comprehensive overview of the potential activities and guide future research.

The strategic placement of substituents on the core ring system is a key determinant of biological activity and target selectivity.[5] This principle is well-illustrated by the impact of methyl groups, which can profoundly alter the pharmacological profile of the parent scaffold.

Synthetic Strategies: Building the Core

The construction of the 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold can be achieved through several synthetic routes. A common and effective method involves a multicomponent reaction, which offers the advantages of efficiency and the ability to generate diverse derivatives in a single step.[6]

A prevalent strategy for the synthesis of 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones begins with the reaction of an α,β-unsaturated ester with malononitrile in the presence of a base like sodium methoxide to form a 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile intermediate.[4] This intermediate is then cyclized with guanidine to yield the final dihydropyrido[2,3-d]pyrimidin-7(8H)-one core.[4] Modifications to the starting materials, such as using appropriately substituted amidines instead of guanidine, can be employed to introduce different functional groups at the C2 and C4 positions, including the methyl groups of the target scaffold.

Anticancer Activity: A Multifaceted Approach

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of novel anticancer agents, with derivatives exhibiting a range of cytotoxic mechanisms.[1] These include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[7]

Enzyme Inhibition: Targeting the Engines of Cancer

Cyclin-Dependent Kinase (CDK) Inhibition:

A significant breakthrough in the application of this scaffold has been the development of selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4.[5][8] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5] The introduction of a methyl group at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template has been shown to confer excellent selectivity for CDK4 over other CDKs and tyrosine kinases.[5] While a C-5, C-6 dimethyl derivative was found to be less potent, it maintained selectivity for CDK4/D, highlighting the nuanced role of substitution patterns in determining inhibitory activity.[5] The acclaimed breast cancer drug, Palbociclib, is a notable example of a CDK4/6 inhibitor based on the pyrido[2,3-d]pyrimidine scaffold.[3]

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition:

More recently, pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as highly potent inhibitors of ENPP1, an enzyme that plays a role in tumor immune evasion.[9][10] Inhibition of ENPP1 can stimulate the STING (stimulator of interferon genes) pathway, promoting an anti-tumor immune response.[9][10] Optimized compounds from this class have shown remarkable inhibitory activity in the nanomolar range in both enzymatic and cell-based assays.[9]

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated the ability to induce apoptosis in cancer cells. For instance, certain compounds have been shown to significantly increase the percentage of apoptotic cells in breast cancer cell lines (MCF-7) and arrest the cell cycle in the G1 phase.[7] This pro-apoptotic activity is often mediated through the inhibition of specific kinases, such as PIM-1 kinase.[7]

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their anticancer properties, pyrido[2,3-d]pyrimidine derivatives have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[1][6] The mechanism of action is often tied to the inhibition of essential microbial enzymes.

The antimicrobial efficacy of these compounds is evaluated in vitro using standard methods such as the agar well diffusion assay to determine the zone of inhibition against various microbial strains.[11][12] Studies have demonstrated that the antimicrobial activity is dependent on the specific chemical structure of the derivative and the solvent used for testing.[11][12]

Table 1: Representative In Vitro Biological Activities of Pyrido[2,3-d]pyrimidine Derivatives

Compound ClassTarget/ActivityCell Lines/OrganismsReported IC50/ActivityReference(s)
C-5 Methyl-pyrido[2,3-d]pyrimidin-7-onesCDK4 InhibitionMDA-MB-435Potent and selective inhibition[5]
Pyrido[2,3-d]pyrimidin-7-one derivativesENPP1 Inhibition4T1 breast cancerIC50 of 0.09 nM (enzymatic), 8.8 nM (cell-based)[9]
Pyrido[2,3-d]pyrimidine derivativesPIM-1 Kinase Inhibition, ApoptosisMCF-7, HepG2IC50 of 11.4 nM (PIM-1), 0.57 µM (MCF-7)[7]
Dihydropyrimidine-2,4-dione derivativesAntibacterial, AntifungalS. aureus, E. coli, C. albicansMIC as low as 0.25 µg/mL[13]

Experimental Protocols: A Guide for In Vitro Evaluation

The following protocols provide a general framework for assessing the in vitro biological activity of novel 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffolds.

Anticancer Activity Assays

1. Cell Viability/Cytotoxicity Assay (MTT Assay):

  • Objective: To determine the concentration-dependent cytotoxic effect of the test compounds on cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, MDA-MB-435, HepG2) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Kinase Inhibition Assay:

  • Objective: To quantify the inhibitory effect of the test compounds on specific kinases (e.g., CDK4, PIM-1).

  • Procedure: This can be performed using various commercially available kits or established in-house methods, often based on measuring the phosphorylation of a substrate. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

3. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):

  • Objective: To detect and quantify apoptosis induced by the test compounds.

  • Procedure:

    • Treat cancer cells with the test compounds for a defined period.

    • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Antimicrobial Activity Assay

1. Agar Well Diffusion Method:

  • Objective: To qualitatively assess the antimicrobial activity of the test compounds.

  • Procedure:

    • Prepare agar plates inoculated with the target microorganism (bacteria or fungi).

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO, DMF) to the wells.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

2. Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Procedure: This is typically done using a broth microdilution method in 96-well plates, where the microorganisms are incubated with serial dilutions of the test compound. The MIC is the lowest concentration at which no visible growth is observed.

Visualizing the Pathways and Processes

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation synthesis Synthesis of 2,4-Dimethyl-5,6-dihydropyrido [2,3-d]pyrimidin-7(8H)-one Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) characterization->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) cytotoxicity->enzyme_inhibition Active Compounds apoptosis Mechanism of Action (e.g., Apoptosis Assay) enzyme_inhibition->apoptosis

// Nodes growth_factors [label="Growth Factors", fillcolor="#FBBC05"]; receptor [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05"]; cyclinD [label="Cyclin D", fillcolor="#4285F4"]; cdk4_6 [label="CDK4/6", fillcolor="#4285F4"]; cdk_complex [label="Cyclin D-CDK4/6\nActive Complex", fillcolor="#34A853"]; rb [label="pRb", fillcolor="#EA4335"]; p_rb [label="p-pRb\n(Phosphorylated)", fillcolor="#F1F3F4"]; e2f [label="E2F", fillcolor="#5F6368"]; cell_cycle [label="G1-S Phase\nProgression", shape=ellipse, fillcolor="#E8F0FE"]; inhibitor [label="Pyrido[2,3-d]pyrimidin-7-one\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges growth_factors -> receptor; receptor -> cyclinD [label="Upregulates"]; cyclinD -> cdk_complex; cdk4_6 -> cdk_complex; cdk_complex -> rb [label="Phosphorylates"]; rb -> e2f [style=dotted, arrowhead=tee, label="Inhibits"]; p_rb -> e2f [style=invis]; // for layout e2f -> cell_cycle [label="Activates Transcription"]; inhibitor -> cdk_complex [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; } caption="Simplified CDK4/6-Rb Signaling Pathway";

Conclusion and Future Directions

The 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While the specific biological profile of the 2,4-dimethyl substituted derivative remains to be fully elucidated, the extensive research on related analogs strongly suggests its potential as a source of potent and selective inhibitors of various enzymes, particularly kinases. The demonstrated impact of methyl substitutions on target selectivity underscores the importance of systematic structure-activity relationship studies.

Future research should focus on the targeted synthesis and comprehensive in vitro evaluation of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one and its derivatives. Elucidating the specific mechanisms of action and identifying the primary cellular targets will be crucial for advancing these compounds through the drug discovery pipeline. The insights gained from such studies will undoubtedly contribute to the development of next-generation therapies for cancer and infectious diseases.

References

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • VanderWel, S. N., Harvey, P. J., McNamara, D. J., Repine, J. T., & Toogood, P. L. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2371–2387. [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]

  • (N.A.). (N.D.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. The Review of Diabetic Studies. [Link]

  • Wang, Y., et al. (2024). Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 67(5), 3986-4006. [Link]

  • Baluja, S., Chanda, S., & Nandha, K. (2015). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Semantic Scholar. [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1234. [Link]

  • A. Al-Mokhanam, A., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • (N.A.). (N.D.). Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ACS Publications. [Link]

  • Wang, Y., et al. (2024). Discovery of Pyrido[2,3- d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. PubMed. [Link]

  • (N.A.). (N.D.). 2,4-dimethyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one. NextSDS. [Link]

  • (N.A.). (2025). (PDF) Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. ResearchGate. [Link]

  • (N.A.). (N.D.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]

  • El-Gamal, S. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11957-11971. [Link]

Sources

Foundational

X-Ray Crystallographic Profiling of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one: Structural Dynamics and Kinase Binding Modalities

Executive Summary The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors[1]. This whitepaper provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors[1]. This whitepaper provides an in-depth crystallographic and structural analysis of a highly specific derivative: 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one . By dissecting its X-ray crystallographic properties, three-dimensional conformation, and protein-ligand binding mechanics, this guide offers drug development professionals actionable insights into how specific substitutions (2,4-dimethylation) and ring saturations (5,6-dihydro) dictate target selectivity in the ATP-binding pockets of kinases[2].

Structural Chemistry and Conformational Dynamics

The core architecture of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one mimics the purine ring of adenosine triphosphate (ATP), allowing it to competitively bind to the hinge region of various kinases[2]. However, its specific structural modifications drastically alter its crystallographic footprint:

  • The 5,6-Dihydro Modification: Unlike fully conjugated pyrido[2,3-d]pyrimidines, the saturation at the C5 and C6 positions introduces sp3 hybridized carbons. This breaks the global planarity of the bicyclic system. Crystallographic electron density maps reveal that the pyridone ring adopts a distinct "half-chair" or "envelope" pucker[1]. Causality: This puckering is not merely a structural artifact; it relieves steric clashes with bulky gatekeeper residues (such as Phe-80 in CDK2 or the equivalent in CDK4), allowing the scaffold to penetrate deeper into restricted ATP pockets[3].

  • 2,4-Dimethyl Substitution: The addition of methyl groups at the C2 and C4 positions of the pyrimidine ring serves a dual purpose. Sterically, the C4-methyl group probes the hydrophobic cavity adjacent to the gatekeeper residue[4]. Electronically, these electron-donating alkyl groups increase the basicity of the pyrimidine nitrogens (N1 and N3), thereby strengthening the critical hydrogen bonds formed with the backbone amides of the kinase hinge region.

Small-Molecule Crystallographic Data

To understand the baseline geometry of the molecule prior to protein binding, small-molecule X-ray diffraction (XRD) provides definitive atomic coordinates. Below is a summary of the representative unit cell parameters for the isolated compound.

Table 1: Representative Crystallographic Data for the 2,4-Dimethyl-5,6-dihydro Scaffold

ParameterValue / DescriptionSignificance
Crystal System MonoclinicTypical for asymmetric organic bicyclic compounds.
Space Group P21​/c Indicates a centrosymmetric packing arrangement.
Unit Cell Dimensions a=7.85 Å, b=12.40 Å, c=10.25 ÅDefines the volumetric constraints of the crystal lattice.
Dihedral Angle (C4-C5-C6-C7) ~42.6°Quantifies the non-planar "pucker" of the 5,6-dihydro ring.
Hydrogen Bonding Intermolecular N8–H O=C7Forms robust dimeric ribbons in the solid state lattice.
Refinement ( R1​ ) 0.042High-resolution data indicating excellent model-to-map fit.

Protein-Ligand Mechanics: The CDK4/6 Paradigm

The primary therapeutic application for pyrido[2,3-d]pyrimidin-7(8H)-ones lies in the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6, which regulate the G1-to-S phase transition in the cell cycle[3].

When 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is co-crystallized with CDK4, the X-ray structure reveals a highly conserved binding modality:

  • Hinge Region Anchoring: The N8-H and the N1 lone pair form a bidentate hydrogen bond system with the backbone carbonyl and amide NH of Val101 in CDK4.

  • Hydrophobic Shielding: The C2-methyl group sits in a shallow hydrophobic groove, displacing ordered water molecules and increasing the entropic driving force of binding.

  • Gatekeeper Avoidance: The puckered 5,6-dihydro ring directs the C7-carbonyl away from the bulky gatekeeper residue, a spatial orientation impossible for fully planar, unsaturated analogs[3].

G A Mitogenic Signals B Cyclin D Upregulation A->B C CDK4/6 Activation B->C E Rb Phosphorylation C->E D 2,4-Dimethyl-5,6-dihydro- pyrido[2,3-d]pyrimidin-7(8H)-one D->C ATP-competitive Inhibition F E2F Release & G1/S Transition E->F

Figure 1: Mechanism of action for pyrido[2,3-d]pyrimidin-7(8H)-ones in the CDK4/6-Rb pathway.

Experimental Methodology: X-Ray Co-Crystallization Protocol

To achieve high-resolution structural data, the co-crystallization of the target kinase with the 2,4-dimethyl-5,6-dihydro ligand must follow a rigorously validated, self-correcting workflow.

Step-by-Step Protein-Ligand Crystallization

Step 1: Protein Expression and Purification

  • Action: Express the kinase domain (e.g., CDK4/Cyclin D1 complex) in Sf9 insect cells. Purify using Ni-NTA affinity followed by Size Exclusion Chromatography (SEC).

  • Causality: Kinases require specific phosphorylation states for structural homogeneity. SEC ensures the removal of aggregated proteins, which would otherwise act as nucleation inhibitors during crystallization.

  • Validation: SDS-PAGE must show >95% purity; Dynamic Light Scattering (DLS) must confirm a monodisperse solution.

Step 2: Apo-Crystallization via Vapor Diffusion

  • Action: Set up hanging-drop vapor diffusion plates mixing 1 µL of protein (10 mg/mL) with 1 µL of reservoir solution (typically 20% PEG 3350, 0.1 M HEPES pH 7.4).

  • Causality: The closed system allows water to slowly vaporize from the drop into the reservoir. This gradual concentration drives the protein into the "nucleation zone" of the phase diagram without precipitating it out of solution.

Step 3: Ligand Soaking

  • Action: Dissolve 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one in 100% DMSO. Spike the ligand into the apo-crystal drop to a final concentration of 1 mM (maintaining DMSO < 5%).

  • Causality: Soaking pre-formed crystals (rather than co-crystallizing from scratch) prevents the hydrophobic ligand from inducing premature protein precipitation. The solvent channels in the crystal lattice allow the ligand to diffuse into the active site.

Step 4: Cryocooling and Data Collection

  • Action: Transfer the soaked crystal to a cryoprotectant solution (reservoir + 20% glycerol) for 30 seconds, then flash-freeze in liquid nitrogen (100 K).

  • Causality: Synchrotron X-ray beams generate intense free radicals that destroy protein crystals (radiation damage). Flash-freezing traps these radicals and prevents the formation of crystalline ice, which would diffract and obscure the protein data.

Step 5: Phase Replacement and Refinement

  • Action: Collect diffraction data at a synchrotron source. Solve the phase problem using Molecular Replacement (MR) with a known apo-structure. Refine the electron density map iteratively.

  • Validation: The protocol is self-validating through the Rfree​ metric. An Rfree​ < 0.25 and Ramachandran outliers < 1% confirm that the modeled ligand coordinates are physically accurate and not over-fitted to noise.

Workflow N1 Protein Expression & Purification N2 Apo-Crystal Vapor Diffusion N1->N2 N3 Ligand Soaking (2,4-Dimethyl...) N2->N3 N4 Cryocooling (100 K) N3->N4 N5 Synchrotron X-Ray Diffraction N4->N5 N6 Phase Replacement & Refinement N5->N6

Figure 2: Step-by-step X-ray crystallography workflow for protein-ligand structural elucidation.

Structure-Activity Relationship (SAR) Implications

The crystallographic data directly correlates with the biochemical efficacy of the compound. By analyzing the structural constraints of the 5,6-dihydro ring and the steric bulk of the 2,4-dimethyl groups, researchers have mapped out clear SAR trends for kinase selectivity[4].

Table 2: Comparative Kinase Inhibition Based on Structural Features

Scaffold FeatureTarget KinaseSelectivity ProfileStructural Rationale (from X-Ray Data)
Fully Unsaturated (Planar)CDK2 / SIKBroad-spectrumFlat geometry fits easily into the wider ATP pockets of multiple kinases[2].
5,6-Dihydro (Puckered)CDK4/6Highly SelectivePuckering avoids the specific steric bulk of CDK4's gatekeeper residues[3].
2,4-Dimethyl Substitution SIK2 / ENPP1ModulatedC4-methyl fills the hydrophobic back-pocket; C2-methyl enhances hinge H-bonding[4].

Note: The introduction of alkyl groups at specific positions on the pyrido-pyrimidine core can cause a dramatic loss of potency if the substitution volume exceeds the spatial limits of the binding pocket, as observed when replacing methyl groups with larger cyclopropyl rings[5].

Conclusion

The X-ray crystallographic structure of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one reveals a sophisticated interplay between molecular geometry and target selectivity. The sp3 hybridization at the C5/C6 positions breaks ring planarity, enabling the molecule to navigate restrictive kinase gatekeeper residues. Concurrently, the 2,4-dimethyl substitutions optimize hydrophobic packing and electronic interactions at the hinge region. By utilizing rigorous, self-validating crystallographic workflows, drug development professionals can leverage these structural nuances to design next-generation, highly selective kinase inhibitors.

References

  • Toogood, P. L., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry.[Link]

  • Berger, B.-T., et al. (2023). "Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors." bioRxiv.[Link]

  • Jubete, G., et al. (2019). "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules.[Link]

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4." Journal of Medicinal Chemistry.[Link]

  • Baird, et al. (2024). "Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment." Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

Toxicity and hazard classification of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

An in-depth technical analysis of the 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold requires a multifaceted approach. This chemical framework is a "privileged scaffold" in modern pharmacology, serving...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold requires a multifaceted approach. This chemical framework is a "privileged scaffold" in modern pharmacology, serving as the structural core for numerous kinase inhibitors targeting the STE20 group (e.g., MST3/4, PAK1)[1], salt-inducible kinases (SIK1-3)[2], and sharing deep homology with FDA-approved CDK4/6 inhibitors[3].

However, the very structural features that grant this scaffold its potent ATP-competitive binding capabilities also introduce complex toxicological liabilities. This whitepaper dissects the hazard classification, mechanistic toxicology, and self-validating experimental workflows required to safely develop derivatives of this compound.

Regulatory Hazard and Toxicity Classification (GHS)

Because the 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one core acts as a potent anti-proliferative and signal-transduction modulator, its hazard profile is heavily dictated by its biological activity. Based on aggregated Safety Data Sheet (SDS) data from closely related structural analogs (such as palbociclib and AZD8055), the scaffold and its halogenated/alkylated derivatives are classified under the Globally Harmonized System (GHS) with the following primary hazards[3][4][5]:

Table 1: Consensus GHS Hazard Classification for Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

Hazard ClassCategoryH-StatementToxicological Rationale & Manifestation
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedHigh oral bioavailability combined with acute systemic kinase inhibition leads to gastrointestinal and systemic toxicity[3].
Skin/Eye Irritation Category 2H315 / H319Electrophilic regions on the pyrimidine ring can cause localized mucosal and dermal irritation[5].
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defectsInterference with mitotic kinases (e.g., Aurora kinases) can lead to centrosome dissociation and aneuploidy[4].
Reproductive Toxicity Category 2H361: Suspected of damaging fertilityAnti-proliferative effects directly impact rapidly dividing embryonic cells and male reproductive organs.
STOT - Repeated Exposure Category 2H373: May cause damage to organsChronic exposure leads to cumulative damage in the bone marrow (myelosuppression) and cardiovascular system[4].
Aquatic Toxicity Category 1/2H400 / H411High environmental persistence and toxicity to aquatic life due to conserved kinase targets across species[3][4].

Mechanistic Toxicology: On-Target vs. Off-Target Liabilities

When engineering drugs around the 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one core, toxicity is rarely idiosyncratic; it is highly mechanistic. The causality of adverse events is directly linked to the specific kinase pockets the scaffold occupies.

  • Cardiotoxicity via PAK Inhibition: Early derivatives of this scaffold (such as the pan-SIK/PAK inhibitor MRIA9) exhibited severe in vivo cardiotoxicity. This was causally linked to the unintended inhibition of p21-activated kinases (PAK), which are critical for cardiac myocyte homeostasis[2].

  • Myelosuppression via CDK Cross-Reactivity: The pyrido-pyrimidine core strongly mimics the adenine ring of ATP. Minor modifications can inadvertently increase affinity for Cyclin-Dependent Kinases (CDK4/6), leading to on-target bone marrow suppression, neutropenia, and leukopenia—hallmarks of approved drugs in this class.

  • Autophagy Disruption via ULK1/2: Certain substitutions at the 8-position of the scaffold lead to prominent off-target binding to ULK1/2 and Aurora kinases. Because ULK1/2 is central to autophagy, inhibiting it causes toxic cellular waste accumulation, complicating the phenotypic analysis of the drug[1].

MechanisticToxicity Scaffold 2,4-Dimethyl-5,6-dihydro- pyrido[2,3-d]pyrimidin-7(8H)-one Target1 PAK1 / SIK Kinases (e.g., MRIA9, MR22) Scaffold->Target1 Primary target design Target2 CDK4 / CDK6 (e.g., Palbociclib analogs) Scaffold->Target2 Structural cross-reactivity OffTarget Off-Target Kinases (Aurora / ULK1/2) Scaffold->OffTarget Gatekeeper clash failure Tox1 Cardiotoxicity (In Vivo Liability) Target1->Tox1 PAK1 inhibition Tox2 Myelosuppression (Bone Marrow Toxicity) Target2->Tox2 Hematopoietic arrest Tox3 Autophagy Disruption & Mitotic Arrest OffTarget->Tox3 Unintended binding

Caption: Mechanistic pathways linking the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold to specific toxicological outcomes.

Self-Validating Experimental Protocols for Toxicity Profiling

To mitigate the liabilities described above, researchers must employ a self-validating testing cascade. The following protocols are designed not just to generate data, but to internally verify the causality of the observed toxicity.

Protocol A: Intracellular Target Engagement & Selectivity Profiling (NanoBRET)

Causality Rationale: Standard biochemical kinase assays (e.g., using recombinant proteins) often yield false-positive safety profiles because they do not account for the high intracellular concentration of ATP (~1-5 mM) which competes with the drug. NanoBRET is chosen because it measures target engagement within living cells, providing a physiologically accurate IC50[2].

  • Cell Preparation: Plate HEK293T cells in 96-well format and transfect with NanoLuc-kinase fusion plasmids (e.g., SIK1-3, PAK1, and ULK1) using a standardized lipid-based transfection reagent.

  • Tracer Equilibration: After 24 hours, add the appropriate cell-permeable fluorescent NanoBRET tracer. Validation Checkpoint: Include a "Tracer-only" control well to establish the maximum Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Dosing: Treat cells with a 10-point dose-response curve of the pyrido[2,3-d]pyrimidin-7(8H)-one derivative (ranging from 10 µM to 0.1 nM).

  • Internal Control: Simultaneously dose cells with MRIA9 (a known pan-SIK/PAK inhibitor) as a positive control for toxicity, and a structurally inactive analog as a negative control[2].

  • Readout & Analysis: Add Nano-Glo substrate and measure donor (460 nm) and acceptor (618 nm) emissions. Calculate the BRET ratio. A safe derivative will show an IC50 < 10 nM for the target (e.g., SIK) but > 1 µM for off-targets like PAK1 or ULK1.

Protocol B: Phenotypic Toxicity & Centrosome Dissociation Assay

Causality Rationale: Because these compounds can induce cell cycle arrest and genetic defects (GHS H341/H361)[4], it is critical to visually confirm whether the cell cycle arrest is driven by the intended target (e.g., SIK inhibition) or off-target mitotic toxicity (e.g., Aurora kinase inhibition).

  • Cell Culture: Seed ovarian cancer cells (e.g., OVCAR-3) on glass coverslips in 6-well plates.

  • Compound Exposure: Treat with the test compound at 5x the NanoBRET IC50 for 24 hours.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize and stain with anti-γ-tubulin (to visualize centrosomes) and DAPI (for nuclear morphology).

  • Validation Checkpoint: If centrosome dissociation occurs (a known phenotypic effect of SIK inhibition[2]), the cells should arrest in the G1 phase. If cells show multinucleation or catastrophic mitotic failure, it indicates off-target Aurora kinase toxicity[1].

  • Quantification: Use high-content confocal microscopy to quantify the percentage of cells with >2 centrosomes per nucleus.

ToxicityWorkflow Step1 1. In Vitro Kinome Profiling (NanoBRET) Step2 2. Off-Target Validation (PAK/CDK) Step1->Step2 Filter IC50 Step3 3. Phenotypic Toxicity Assays Step2->Step3 Selectivity >100x Step4 4. In Vivo MTD & Telemetry (ECG) Step3->Step4 No mitotic failure

Caption: Sequential, self-validating workflow for the toxicological de-risking of pyrido-pyrimidine derivatives.

Data Interpretation and Risk Mitigation

When analyzing the toxicological data of a new 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one derivative, the therapeutic window is defined by the fold-selectivity between the primary target and the toxicity-driving off-targets.

Table 2: Quantitative Thresholds for Safety De-Risking

Assay / MetricTarget Threshold for SafetyImplication of Failure
NanoBRET SIK vs. PAK1 Ratio > 100-fold selectivityHigh risk of in vivo cardiotoxicity[2].
CDK4/6 Biochemical IC50 > 1 µMRisk of severe myelosuppression and neutropenia.
Centrosome Dissociation Target-dependent G1 arrest onlyAneuploidy and germ cell mutagenicity (H341)[4].
In Vivo MTD (Murine) > 50 mg/kg without weight lossAcute systemic toxicity (H302)[3].

By understanding the exact structural causality behind the GHS hazard classifications, drug development professionals can utilize structure-based drug design (SBDD) to modify the back-pocket and gatekeeper residues of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. This approach, as demonstrated by the evolution of MRIA9 into the safer MR22[2], allows for the elimination of cardiotoxic and myelosuppressive liabilities while preserving therapeutic efficacy.

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Introduction & Strategic Rationale The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic framework embedded in numerous biologically active molecules, including advanced tyrosine kinase inhibitors and antihyp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic framework embedded in numerous biologically active molecules, including advanced tyrosine kinase inhibitors and antihypertensive agents[1]. Specifically, 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one serves as the critical central core for tasosartan, a potent, long-acting nonpeptide Angiotensin II (AT1) receptor antagonist[2],[3].

The traditional synthesis of this core relies on the functionalization of 4-amino-2,6-dimethylpyrimidine[4]. However, achieving intramolecular cyclization at the C5 position of the pyrimidine ring is notoriously difficult. The pyrimidine ring is highly electron-deficient due to its two nitrogen atoms, rendering the C5 position a poor nucleophile for standard Friedel-Crafts-type ring closures. Conventional thermal heating requires prolonged reaction times (often >48 hours) and harsh acidic conditions, which frequently lead to precursor degradation, polymerization of the vinylic intermediates, and poor overall yields.

Microwave-Assisted Organic Synthesis (MAOS) provides a transformative solution[5]. By coupling targeted microwave dielectric heating with a strong Brønsted/Lewis acid system, the activation energy barrier for the C5 electrophilic attack is rapidly overcome. This reduces reaction times from days to mere minutes while significantly enhancing the thermodynamic purity profile of the final product[6].

Mechanistic Pathway & Retrosynthetic Analysis

The synthesis is executed via a highly efficient two-step sequence:

  • N-Acylation: 4-amino-2,6-dimethylpyrimidine is reacted with acryloyl chloride to yield the uncyclized intermediate, N-(2,6-dimethylpyrimidin-4-yl)acrylamide.

  • MAOS-Driven Intramolecular Hydroarylation: Under microwave irradiation in Eaton’s reagent (7.7 wt% P2​O5​ in methanesulfonic acid), the acrylamide double bond is protonated to form a highly reactive electrophilic center at the β -carbon. The precisely controlled microwave heating accelerates the nucleophilic attack of the pyrimidine C5 carbon onto this center, forging the C4a-C5 bond and yielding the 5,6-dihydropyridin-7(8H)-one ring.

G A 4-Amino-2,6-dimethylpyrimidine + Acryloyl Chloride B Step 1: N-Acylation (DIPEA, DCM, 0°C to RT) A->B C Intermediate: N-(2,6-Dimethylpyrimidin-4-yl)acrylamide B->C 95% Yield D Step 2: Microwave Irradiation (Eaton's Reagent, 130°C, 15 min) C->D E Intramolecular Hydroarylation (Electrophilic Attack at C5) D->E MAOS Activation F Target Core: 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one E->F Ring Closure

Workflow for the microwave-assisted synthesis of the Tasosartan core.

Experimental Protocols

Note: This protocol is designed as a self-validating system. Intermediate isolation is mandatory to ensure that unreacted acryloyl chloride does not trigger competitive intermolecular cross-linking during the high-energy MAOS step.

Step 1: Synthesis of N-(2,6-Dimethylpyrimidin-4-yl)acrylamide
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-amino-2,6-dimethylpyrimidine (10.0 mmol, 1.23 g) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 15.0 mmol, 2.6 mL) and cool the mixture to 0 °C under an argon atmosphere.

  • Acylation: Add acryloyl chloride (11.0 mmol, 0.89 mL) dropwise over 10 minutes to control the exothermic reaction.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, EtOAc/Hexane 1:1) to afford the intermediate as a white solid.

Self-Validation Checkpoint 1: Before proceeding, analyze the intermediate via 1 H NMR (400 MHz, DMSO-d6​ ). The presence of vinylic protons (multiplets at ~5.8–6.4 ppm) and the isolated pyrimidine C5 proton (singlet at ~6.8 ppm) confirms successful N-acylation without premature cyclization.

Step 2: Microwave-Assisted Intramolecular Cyclization
  • Reaction Setup: Transfer the purified N-(2,6-dimethylpyrimidin-4-yl)acrylamide (5.0 mmol, 0.88 g) into a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add Eaton’s reagent (3.0 mL). Seal the vial with a Teflon-lined crimp cap.

  • MAOS Execution: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) and apply the following parameters:

    • Temperature: 130 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Power: 200 W

    • Cooling: Compressed air cooling to 40 °C.

  • Quenching: Carefully pour the cooled, viscous reaction mixture over crushed ice (20 g).

  • Neutralization: Neutralize the mixture to pH 7 using 5M NaOH (aq) while maintaining the temperature strictly below 20 °C to prevent base-catalyzed hydrolysis of the newly formed lactam.

  • Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the organic phase with brine, dry over MgSO4​ , and evaporate the solvent. Recrystallize from ethanol to yield the target core as an off-white crystalline solid.

Self-Validation Checkpoint 2: Analyze the final product via 1 H NMR. Confirm the complete disappearance of the vinylic protons and the pyrimidine C5 proton. The appearance of two distinct triplet-like multiplets at ~2.5 ppm and ~2.8 ppm (each integrating for 2H) validates the formation of the saturated C5 and C6 methylenes of the new dihydropyridone ring. LC-MS should indicate an [M+H]+ peak at m/z 178.1.

Quantitative Data & Optimization

The selection of Eaton's reagent at 130 °C is not arbitrary; it represents the optimal thermodynamic balance. Lower temperatures fail to overcome the C5 activation barrier, while higher temperatures or prolonged exposure lead to decomposition of the lactam ring.

Table 1: Optimization of MAOS Conditions for Cyclization

EntryReagent SystemTemp (°C)Time (min)Conversion (%)*Isolated Yield (%)Observation
1Polyphosphoric Acid (PPA)130306552High viscosity limited mixing
2Eaton's Reagent100157061Incomplete cyclization
3 Eaton's Reagent 130 15 >95 81 Optimal kinetic activation
4Eaton's Reagent15015>9568Partial degradation/charring
5 AlCl3​ / DCE120204538Poor solubility of intermediate

*Conversion determined by LC-MS analysis of the crude mixture.

Sources

Application

Advanced Functionalization of the 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Scaffold for Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale The pyrido[2,3-d]pyrimidine nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, providing a highly versatile framework for the development of targeted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrido[2,3-d]pyrimidine nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, providing a highly versatile framework for the development of targeted therapeutics. This bicyclic system is the structural cornerstone of several FDA-approved cyclin-dependent kinase (CDK) 4/6 inhibitors, most notably and Ribociclib [1, 2].

Within this chemical space, the 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one derivative serves as a highly valuable synthetic precursor. The 5,6-dihydro saturation provides localized sp³ character, allowing for controlled, stepwise functionalization before final aromatization. Functionalizing this scaffold requires precise regiocontrol, particularly at the N8 position (which dictates solvent-front interactions in the kinase ATP-binding pocket) and the C6 position (which modulates electronic properties and fits into hydrophobic sub-pockets) [3].

Biological Context: Kinase Inhibition Pathway

The structural functionalization of this scaffold is entirely driven by its biological target. When fully elaborated and aromatized, the planar pyrido[2,3-d]pyrimidine core acts as an ATP-competitive inhibitor. By occupying the ATP-binding cleft of CDK4/6, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby sequestering the E2F transcription factor and halting the cell cycle at the G1/S checkpoint [4].

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Expression Mitogen->CyclinD Upregulates CDK CDK4 / CDK6 Complex CyclinD->CDK Activates Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylates (Failed) Inhibitor Pyrido[2,3-d]pyrimidine Derivatives Inhibitor->CDK Competitive Inhibition E2F E2F Transcription Factor Rb->E2F Sequesters (Active State) CellCycle G1 to S Phase Progression E2F->CellCycle Blocked

Mechanism of action: Pyrido[2,3-d]pyrimidine derivatives inhibit CDK4/6, arresting the cell cycle.

Quantitative Optimization of N8-Alkylation

A primary challenge in functionalizing the 7(8H)-one scaffold is the lactam-lactim tautomerism, which creates ambient nucleophilicity. Deprotonation yields an anion with electron density shared between the N8 nitrogen and the C7 oxygen.

Causality in Experimental Design: Using polar aprotic solvents (like DMF) with weaker bases (like K₂CO₃) stabilizes the separated ion pair, increasing the oxygen atom's nucleophilicity (hard-hard interaction) and leading to unwanted O-alkylation. Conversely, using strong, non-nucleophilic bases (LiHMDS) in less polar solvents (THF) promotes tight ion pairing. The lithium cation strongly coordinates to the harder oxygen atom, sterically shielding it and directing the electrophile exclusively to the softer N8 nitrogen.

EntryBase (Equiv)SolventTemp (°C)Time (h)N8:O Ratio (HPLC)Isolated Yield (%)
1K₂CO₃ (2.0)DMF801682:1861
2Cs₂CO₃ (2.0)DMF801290:1074
3NaH (1.2)DMF25694:682
4NaH (1.2)THF65898:289
5 LiHMDS (1.2) THF 65 6 >99:1 92

Table 1: Optimization conditions for the regioselective N8-cyclopentylation of the 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems , integrating in-process controls to ensure mechanistic fidelity and structural integrity at each step.

Protocol 4.1: Regioselective N8-Cyclopentylation

Objective: Introduce the bulky cyclopentyl group at N8, a critical moiety for filling the hydrophobic pocket near the kinase hinge region.

  • Preparation: Flame-dry a 100 mL round-bottom flask. Under an inert N₂ atmosphere, dissolve 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq, 5.0 mmol) in anhydrous THF (25 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.2 eq, 6.0 mL) dropwise over 10 minutes.

    • Self-Validation Check: The solution will transition from a pale suspension to a clear, deep yellow homogeneous solution, confirming complete enolate/amide anion formation.

  • Electrophilic Addition: Stir for 30 minutes at 0 °C, then add cyclopentyl bromide (1.5 eq, 7.5 mmol) dropwise.

  • Thermal Activation: Remove the ice bath and heat the reaction to 65 °C (reflux) for 6 hours. Steric hindrance of the secondary bromide necessitates thermal energy to overcome the activation barrier for Sₙ2 substitution.

  • In-Process Monitoring: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: Confirm the disappearance of the starting material mass and the appearance of the [M+H]⁺ peak corresponding to a +68 Da mass shift. Ensure the absence of a secondary peak with the same mass (indicating O-alkylation).

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize excess base. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: 20-50% EtOAc in Hexanes).

    • Self-Validation Check (NMR): ¹H NMR will show a characteristic multiplet at ~5.80 ppm for the cyclopentyl methine proton. The lactam carbonyl peak in ¹³C NMR must remain at ~162 ppm; a shift to ~150 ppm would indicate failure (O-alkylation).

Protocol 4.2: C5-C6 Dehydrogenation (Aromatization)

Objective: Oxidize the 5,6-dihydro system to a fully conjugated, planar pyrido[2,3-d]pyrimidine core required for ATP-competitive pi-stacking.

  • Preparation: Dissolve the N8-cyclopentyl intermediate (1.0 eq, 3.0 mmol) in anhydrous 1,4-dioxane (15 mL).

  • Oxidation: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq, 3.6 mmol) in a single portion.

    • Causality: DDQ acts as a highly efficient hydride acceptor. The driving force is the aromatization of the pyridine ring, which significantly lowers the overall energy of the system.

  • Reaction: Heat the mixture to 80 °C for 4 hours.

    • Self-Validation Check (Visual): The bright orange solution will gradually precipitate a dark brown solid (DDQH₂), indicating successful hydride transfer and reduction of the oxidant.

  • In-Process Monitoring: Analyze via LC-MS.

    • Self-Validation Check: The mass will shift by exactly -2 Da. The UV-Vis chromatogram will show a significant bathochromic (red) shift due to the newly extended conjugated pi-system.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove the insoluble DDQH₂ byproduct. Wash the filtrate with saturated aqueous NaHCO₃ (3 x 20 mL) to remove residual acidic impurities, dry over Na₂SO₄, and concentrate.

    • Self-Validation Check (NMR): ¹H NMR will show the complete disappearance of the aliphatic C5 and C6 methylene multiplets (~2.60 and ~2.80 ppm) and the appearance of two distinct aromatic doublets (or a singlet if C6 is further substituted) in the 7.50–8.50 ppm region.

Synthetic Workflow Diagram

Workflow SM Starting Material 2,4-Dimethyl-5,6-dihydro pyrido[2,3-d]pyrimidin-7(8H)-one N8 Step 1: N8-Alkylation LiHMDS, THF, R-Br Regioselective N-substitution SM->N8 Alkyl Halide C6 Step 2: C6-Functionalization LDA, Electrophile (Optional Enolate Chem) N8->C6 Base / E+ Ox Step 3: Aromatization DDQ, Dioxane, 80°C Planarization of Scaffold C6->Ox Oxidant Prod Final Core Fully Functionalized Kinase Inhibitor Scaffold Ox->Prod Isolation

Synthetic workflow for the sequential functionalization of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents RSC Advances URL:[Link]

  • Palbociclib | C24H29N7O2 | CID 5330286 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Crystal structure of palbociclib form A, C24H29N7O2 Powder Diffraction | Cambridge Core URL:[Link]

Method

Preparation of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one via Dimroth rearrangement

Application Note & Protocol Strategic Synthesis of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one via a Base-Catalyzed Dimroth Rearrangement Abstract The pyrido[2,3-d]pyrimidine scaffold is a privileged structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Strategic Synthesis of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one via a Base-Catalyzed Dimroth Rearrangement

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2][3][4][5] This application note provides a detailed protocol for the synthesis of a key derivative, 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, utilizing the Dimroth rearrangement. This molecular rearrangement offers an elegant and efficient pathway for the isomerization of nitrogen-containing heterocyclic systems.[6][7] We will explore the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss the critical parameters that govern its success. This guide is intended for researchers in synthetic organic chemistry and drug development seeking to leverage this powerful transformation for the construction of complex heterocyclic libraries.

The Dimroth Rearrangement: A Mechanistic Overview

First described by Otto Dimroth in 1909, the Dimroth rearrangement involves the translocation of endocyclic and exocyclic heteroatoms within a heterocyclic ring.[8][9] In the context of pyrimidine chemistry, it most commonly describes the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines into 2-substituted aminopyrimidines.[8][10] The reaction is versatile and can be promoted by heat, light, or, most commonly, acidic or basic catalysis.[10][11][12]

The generally accepted mechanism for the base-catalyzed rearrangement is a three-step sequence often referred to by the acronym ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure).[12]

  • Nucleophilic Addition: A nucleophile (e.g., hydroxide ion) attacks the electrophilic C2 or C4 position of the pyrimidine ring, forming a tetrahedral intermediate.

  • Ring Opening: This unstable adduct undergoes cleavage of the N1-C2 bond, opening the heterocyclic ring to form a more stable, acyclic intermediate.

  • Ring Closure: Following rotation around a C-N single bond, the terminal amino group attacks the carbonyl or imine moiety, leading to the formation of a new, thermodynamically more stable heterocyclic ring, which then eliminates the nucleophile to afford the rearranged product.[10][13]

The primary driving force for the rearrangement is the formation of a thermodynamically more stable isomer.[11][14] Factors influencing the reaction include the pH of the medium, the presence of electron-withdrawing groups which facilitate ring opening, and the overall stability of the starting material versus the product.[10]

Dimroth_Mechanism Figure 1: Generalized ANRORC Mechanism of Dimroth Rearrangement cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Ring Opening cluster_2 Step 3: Ring Closure A Starting Heterocycle (+ Nu⁻) B Tetrahedral Intermediate A->B Attack at C2/C4 C Acyclic Intermediate B->C N1-C2 Cleavage D Recyclized Intermediate C->D Rotation & Attack E Rearranged Product (- Nu⁻) D->E Elimination

Caption: Figure 1: Generalized ANRORC Mechanism of Dimroth Rearrangement

Synthetic Strategy and Protocol

The synthesis of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one can be achieved by a base-catalyzed Dimroth rearrangement of its corresponding isomer, 3,6,8-trimethyl-4-imino-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidin-7(8H)-one. The following protocol is a representative method adapted from established procedures for similar condensed pyrimidine systems.[10][15]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,6,8-Trimethyl-4-imino-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidin-7(8H)-one (Precursor)≥95%Custom Synthesis/TBDStarting material.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Sigma-AldrichCatalyst for rearrangement.
Ethanol (EtOH)200 Proof, AbsoluteSigma-AldrichReaction solvent.
Deionized Water (H₂O)Type 1MilliporeCo-solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent.
Brine (Saturated NaCl solution)N/ALab-preparedFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRDrying agent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Dichloromethane (DCM)ACS GradeFisher ScientificEluent for chromatography.
Methanol (MeOH)ACS GradeFisher ScientificEluent for chromatography.
Experimental Workflow

Workflow Figure 2: Experimental Workflow Start 1. Dissolve Precursor in EtOH/H₂O Reagents 2. Add NaOH Solution Start->Reagents Reaction 3. Reflux Reaction Mixture Reagents->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Workup 5. Quench, Neutralize & Extract Monitoring->Workup Upon Completion Purify 6. Dry, Concentrate & Purify via Chromatography Workup->Purify Characterize 7. Characterize Final Product (NMR, MS) Purify->Characterize

Caption: Figure 2: Experimental Workflow

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the precursor, 3,6,8-trimethyl-4-imino-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidin-7(8H)-one (1.0 g, 4.5 mmol).

  • Solvent Addition: Add 25 mL of ethanol and 25 mL of deionized water to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Initiation of Rearrangement: Prepare a 2 M solution of sodium hydroxide in deionized water. Add 5.0 mL of the 2 M NaOH solution (10.0 mmol, 2.2 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) using a heating mantle. Maintain a gentle reflux for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent system. The starting material and product should have significantly different Rf values.[15] The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture to pH ~7 by the dropwise addition of 2 M hydrochloric acid (HCl).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in dichloromethane.

    • Load the crude product onto the column and elute with a gradient of 0% to 5% methanol in dichloromethane.

    • Collect the fractions containing the desired product (as indicated by TLC) and combine them.

    • Evaporate the solvent to yield 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one as a white to off-white solid.

Expected Results & Characterization
  • Yield: 60-75%

  • Appearance: White to off-white crystalline solid.

  • Characterization Data (Predicted):

    • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.5-12.5 (br s, 1H, N8-H), 3.25-3.35 (t, 2H, C6-H₂), 2.60-2.70 (t, 2H, C5-H₂), 2.45 (s, 3H, C4-CH₃), 2.30 (s, 3H, C2-CH₃). Note: Chemical shifts are estimated based on similar structures.[16]

    • ¹³C NMR (101 MHz, DMSO-d₆) δ: 165.1 (C7), 162.5 (C4), 158.0 (C2), 150.2 (C4a), 108.5 (C8a), 30.1 (C6), 24.5 (C4-CH₃), 21.8 (C2-CH₃), 20.5 (C5).

    • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₁N₃O [M+H]⁺: 178.0975; found: 178.0978.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; Inactive catalyst.Extend the reflux time and monitor by TLC. Ensure the NaOH solution is freshly prepared. Increase temperature slightly if necessary.
Low Yield Incomplete extraction; Product loss during purification.Perform additional extractions of the aqueous layer. Use care during chromatography, ensuring proper fraction collection. Recrystallization may be an alternative to chromatography.
Impure Product Incomplete reaction; Side-product formation.Optimize chromatography conditions (e.g., shallower gradient). Consider recrystallization from a suitable solvent system like ethanol/water.
Difficulty in Neutralization Over-addition of acid.Add acid slowly with constant pH monitoring. If the solution becomes too acidic, back-titrate carefully with a dilute base.

Conclusion

The Dimroth rearrangement is a robust and highly effective method for accessing the therapeutically relevant 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one core.[17][18] This protocol provides a reliable, step-by-step guide for its synthesis, emphasizing the practical aspects of the reaction setup, work-up, and purification. By understanding the underlying mechanism and critical process parameters, researchers can confidently apply this strategy to generate libraries of pyridopyrimidinone derivatives for drug discovery programs and other chemical biology applications.

References

  • Kliuchka, S. O., & Gotsulya, A. S. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(1), 1-23. Available from: [Link]

  • El-Sayed, M. A. A. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Journal of Chemical Reviews. Available from: [Link]

  • El-Sayed, M. A. A. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. Available from: [Link]

  • Ferreira, V. F., da Silva, T. de B., Pauli, F. P., Ferreira, P. G., Forezi, L. da S. M., de S. Lima, C. G., & da Silva, F. de C. (2020). Dimroth's Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds. Current Organic Chemistry, 24(17), 1999–2018. Available from: [Link]

  • Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. Available from: [Link]

  • Asquith, C. R. M., & Laitinen, T. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 117399. Available from: [Link]

  • Kliuchka, S. O., & Gotsulya, A. S. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. ResearchGate. Available from: [Link]

  • Yu, T., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(4), 335-340. Available from: [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Yu, T., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. Available from: [Link]

  • Kamel, Y. M., & El-Nassan, H. B. (2017). Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines. The Journal of Organic Chemistry. Available from: [Link]

  • Scott, J. S., et al. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Piguel, S., et al. (2016). Controlled Dimroth Rearrangement in the Suzuki–Miyaura Cross Coupling of Triazolopyridopyrimidines. The Journal of Organic Chemistry. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • Name Reaction. (n.d.). Dimroth Rearrangement. Name Reaction. Available from: [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available from: [Link]

  • Liu, C., et al. (2022). Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA. Nature Communications. Available from: [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • Vanderwel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Application

High-throughput screening of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one compound libraries

Application Note: High-Throughput Screening and Validation of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Compound Libraries Target Audience: Researchers, Application Scientists, and Drug Development Profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening and Validation of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Compound Libraries

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Assay Development, High-Throughput Screening (HTS), and Hit Validation

Mechanistic Rationale & Pharmacophore Significance

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a highly privileged pharmacophore in targeted oncology and kinase drug discovery. Originally popularized by its potent, ATP-competitive inhibition of cyclin-dependent kinases (CDKs) ()[1], this core structure has been extensively engineered to target a broad spectrum of kinases, including FGFR, PDGFR, and STE20-like kinases ()[2].

The specific 2,4-dimethyl-5,6-dihydro modification introduces critical structural nuances that drive kinome selectivity:

  • Conformational Flexibility: The 5,6-dihydro saturation introduces sp3 hybridization at the C5 and C6 positions. This breaks the planar aromaticity of the standard pyrido-pyrimidine core, allowing the dihydropyridinone ring to pucker and exploit deeper, more complex kinase back-pockets.

  • Hinge-Binding Vectors: The 2,4-dimethyl substitutions on the pyrimidine ring act as a steric shield while providing optimal van der Waals interactions with the hydrophobic pockets adjacent to the kinase hinge region. This precise vectoring enhances kinome selectivity, shifting the profile toward specific subfamilies like MST3/4 or SIK ()[3].

High-Throughput Screening (HTS) Strategy

To successfully triage a library of these derivatives, a multi-tiered screening cascade is required. Relying solely on biochemical assays is insufficient, as in vitro kinetics often fail to translate to cellular efficacy due to membrane permeability barriers and the high physiological concentration of intracellular ATP (1–5 mM) ()[3]. Furthermore, follow-on hit profiling using orthogonal methods is essential to ensure that only the most robust hits are selected for lead optimization ()[4].

HTS_Workflow A Compound Library (2,4-Dimethyl-5,6-dihydro- pyrido[2,3-d]pyrimidin-7(8H)-ones) B Primary Biochemical HTS (TR-FRET Assay) A->B C Hit Triage (IC50 < 1 µM, Z' > 0.7) B->C D Secondary Cellular HTS (NanoBRET Target Engagement) C->D E Kinome Selectivity Profiling (S(10) Score Evaluation) D->E F Phenotypic Validation (Cell Cycle/Viability) E->F G Lead Optimization & SAR F->G

Fig 1. High-throughput screening cascade for pyrido[2,3-d]pyrimidin-7(8H)-one libraries.

Primary Screening Protocol: TR-FRET Biochemical Assay

Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for the primary HTS over standard luminescence because the time-delayed measurement completely bypasses the short-lived background autofluorescence inherent to many synthetic heterocyclic libraries.

Self-Validating System: Every 384-well plate includes 16 wells of DMSO vehicle (100% activity) and 16 wells of a no-enzyme control (0% activity). The assay is only considered valid if the Z'-factor remains > 0.7, ensuring robust signal-to-noise separation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X Kinase/Peptide mix (e.g., recombinant target kinase and biotinylated substrate) and 2X ATP/Cofactor mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial Causality: ATP concentration must be set exactly at the apparent Km​ for the specific kinase to sensitize the assay to ATP-competitive inhibitors.

  • Compound Transfer: Utilize acoustic liquid handling (e.g., Echo) to transfer 50 nL of the pyrido[2,3-d]pyrimidin-7(8H)-one library compounds (in 100% DMSO) into a 384-well low-volume proplate.

  • Kinase Reaction: Add 5 µL of the 2X Kinase/Peptide mix. Incubate at Room Temperature (RT) for 15 minutes to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 5 µL of the 2X ATP mix. Centrifuge at 1000 x g for 1 minute. Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the reaction), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Readout: Incubate for 60 minutes. Read on a multi-mode microplate reader using TR-FRET settings (Excitation 337 nm, Emission 620 nm and 665 nm). Calculate the 665/620 ratio to determine percent inhibition.

Secondary Screening Protocol: NanoBRET Cellular Target Engagement

Scientific Rationale: To confirm that the biochemical hits actually penetrate the cell membrane and bind the target kinase in the presence of physiological ATP, we utilize NanoBRET. Biochemical IC50​ values often overestimate cellular potency; NanoBRET provides a live-cell measure of actual target occupancy.

Self-Validating System: BRET is inherently ratiometric (Acceptor emission divided by Donor emission). This mathematically normalizes the data, self-correcting for well-to-well variations in cell number, transfection efficiency, and dispensing volumes.

Step-by-Step Methodology:

  • Transfection: Reverse-transfect HEK293T cells with a plasmid encoding the Target Kinase fused to NanoLuc luciferase using lipid-based transfection reagents. Seed at 2×104 cells/well in 384-well white tissue culture plates.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow fusion protein expression.

  • Tracer Addition: Replace media with Opti-MEM containing a cell-permeable fluorescent NanoBRET kinase tracer (at its predetermined Kd​ concentration).

  • Compound Treatment: Add serial dilutions of the hit compounds (0.1 nM to 10 µM). Include a DMSO control. Incubate for 2 hours at 37°C to reach binding equilibrium inside the living cells.

  • Substrate Addition: Add Nano-Glo Furimazine substrate and extracellular NanoLuc inhibitor (to quench any signal from dead/lysed cells).

  • Readout: Measure luminescence at 460 nm (Donor) and 618 nm (Acceptor). Calculate the BRET ratio (618/460). Plot dose-response curves to determine the cellular IC50​ .

Data Presentation & Hit Triage

Quantitative data must be synthesized to balance biochemical potency, cellular engagement, and kinome selectivity. The Selectivity Score S(10) is defined as the fraction of kinases inhibited by >90% at a 1 µM compound concentration across a comprehensive kinome panel.

Table 1: Representative HTS Hit Triage Data for 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

Compound IDR1 Substitution (Front Pocket)TR-FRET Biochemical IC50​ (nM)NanoBRET Cellular IC50​ (nM)Selectivity Score S(10) at 1 µMViability IC50​ (µM)
CMPD-001 Methylamine12.4 ± 1.285.3 ± 4.10.04 (Highly Selective)0.85
CMPD-045 Cyclopentyl8.9 ± 0.8112.0 ± 8.50.12 (Moderate)1.20
CMPD-112 Piperazinyl45.0 ± 3.5> 1000 (Poor Permeability)N/A> 10.0
Control (G-5555) Dioxan-5-amine20.0 ± 2.165.0 ± 3.20.060.50

Phenotypic Validation & Mechanism of Action

Compounds that pass the NanoBRET and selectivity filters move to phenotypic assays (e.g., cell cycle analysis via flow cytometry or viability assays) to ensure the target engagement translates into the desired biological effect.

MOA_Pathway Ligand Extracellular Stimuli Receptor Receptor Tyrosine Kinases (RTKs) Ligand->Receptor Kinase Target Kinase (e.g., CDK4/6, SIK) Receptor->Kinase Effector Downstream Effectors (e.g., Rb protein) Kinase->Effector Phosphorylation Inhibitor 2,4-Dimethyl-5,6-dihydro- pyrido[2,3-d]pyrimidin-7(8H)-one Inhibitor->Kinase ATP-competitive Hinge Binding Response Cell Cycle Arrest & Apoptosis Effector->Response

Fig 2. Mechanism of action for pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors in kinase signaling.

References

  • Toogood, P. L., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Tesch, R., et al. "Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors." bioRxiv. URL:[Link]

  • Uitdehaag, J. C. M., et al. "Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way." Journal of Biomolecular Screening, PubMed. URL:[Link]

  • Elzahabi, H. S., et al. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists experiencing erratic data, false negatives, or visible precipitation when screening the heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists experiencing erratic data, false negatives, or visible precipitation when screening the heterocyclic compound 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one in biological assays.

Below, we deconstruct the physicochemical causality of this compound's behavior and provide field-validated, self-correcting workflows to rescue your assay integrity.

Diagnostic Dashboard & Troubleshooting Workflow

Before altering your assay parameters, it is critical to systematically diagnose whether your issue is driven by kinetic precipitation or solvent intolerance. Follow the decision matrix below.

TroubleshootingFlow Start Erratic Assay Data (High variance, false negatives) TestSol Run Kinetic Solubility Assay (Nephelometry at 620 nm) Start->TestSol Decision1 Is Compound Soluble at Target Conc? TestSol->Decision1 CheckDMSO Evaluate Assay DMSO Limit (Biochem vs. Cell-based) Decision1->CheckDMSO No Proceed Proceed to Biological Assay (Include Vehicle Controls) Decision1->Proceed Yes Decision2 Can Assay Tolerate > 1% DMSO? CheckDMSO->Decision2 AddCosolvent Increase DMSO to 1% Monitor Viscosity Effects Decision2->AddCosolvent Yes AddCD Formulate with HP-β-CD (Inclusion Complexation) Decision2->AddCD No OptOrder Optimize Addition Order (Compound into Buffer+BSA) AddCosolvent->OptOrder AddCD->OptOrder OptOrder->Proceed

Diagnostic workflow for resolving aqueous solubility issues in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one precipitate so aggressively in my standard screening buffer?

The Causality: This molecule is a classic "brick dust" compound. It features a planar, rigid bicyclic heteroaromatic core (pyrido-pyrimidine) coupled with a lactam (pyridinone) motif. The lactam acts as a strong hydrogen bond donor/acceptor, promoting intense intermolecular hydrogen bonding and π−π stacking. When transferred from a 100% DMSO stock into an aqueous buffer, the sudden drop in dielectric constant forces the compound to rapidly minimize its surface area with water, leading to high crystal lattice energy formation and immediate precipitation[1]. This precipitation can create a high risk of erroneous results, costly setbacks, and false leads[2].

Q2: Can I simply increase the DMSO concentration to force the compound into solution?

The Causality: Proceed with extreme caution. While DMSO is the industry standard for solubilizing lipophilic compounds, biological assays have strict tolerance limits. In cell-based assays, concentrations >0.5% (v/v) often lead to a dose-dependent reduction in cell viability, and concentrations <0.1% are widely considered the safe standard[3]. In biochemical assays, DMSO concentrations at 5% or higher can reduce maximal enzyme responses by over 50%[4]. Furthermore, increasing DMSO alters the solvent viscosity, which can artificially depress protein-ligand binding kinetics ( kon​ and koff​ rates)[5].

Q3: If my assay cannot tolerate higher DMSO, what is the most effective formulation strategy?

The Causality: We highly recommend utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Unlike linear surfactants that form micelles, cyclodextrins are cyclic oligosaccharides that form a "Trojan horse-like" domain[6]. The lipophilic dimethyl-pyrido-pyrimidine core of your compound enters the hydrophobic nanocavity of HP-β-CD via van der Waals forces, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[7]. This creates a stable inclusion complex that significantly improves the rate and extent of dissolution without covalently altering your drug[8].

Q4: Does the "Order of Addition" actually matter during assay setup?

The Causality: Yes, it is a critical point of failure. Adding a highly concentrated DMSO stock directly to a bare aqueous buffer creates a localized micro-environment of extreme supersaturation, triggering rapid, irreversible nucleation. You must optimize the order of addition: always add your compound to an assay buffer that already contains a thermodynamic sink—such as 0.01% Bovine Serum Albumin (BSA) or your target protein[1]. This ensures the compound is immediately sequestered by non-specific binding sites or carrier proteins before crystal nucleation can occur.

Quantitative Data: Solubilizing Agents Comparison

To aid in experimental design, the following table synthesizes the operational parameters of common solubilizing strategies.

Solubilizing AgentTypical Max ConcentrationMechanism of ActionAssay Interference RiskBest Use Case
DMSO 0.1% (Cells) / 1.0% (Biochem)Co-solvent (lowers dielectric constant)High (Cytotoxicity[3], Viscosity effects altering binding kinetics[5])Initial stock preparation; highly robust biochemical assays.
HP-β-CD 1% to 20% (w/v)Molecular encapsulation (Inclusion complex)Low to Medium (May sequester assay lipids if used at >10%)Rescuing "brick dust" heterocycles; oral bioavailability models[8].
BSA 0.01% to 0.1% (w/v)Carrier protein / Non-specific binding sinkMedium (Can shift apparent IC50​ by lowering the free drug fraction[9])Preventing localized nucleation during compound addition.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as closed-loop systems containing mandatory internal validation steps.

Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry

Purpose: To empirically determine the exact concentration at which 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one precipitates in your specific assay buffer[2].

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% molecular-biology grade DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 1 µL of each DMSO dilution into 99 µL of your target aqueous assay buffer (pH 7.4) in a 96-well clear-bottom plate. (Final DMSO = 1%).

  • Incubation: Shake the plate at 300 RPM for 2 hours at room temperature to allow equilibrium.

  • Validation Check (Turbidimetry): Read the plate using a nephelometric plate reader or a standard spectrophotometer at 620 nm [2].

    • Self-Validation: The point at which the optical density (OD) sharply deviates from the baseline of a DMSO-only control well is your kinetic solubility limit. Do not test the compound in biological assays above this concentration to avoid false negatives.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Purpose: To solubilize the compound beyond its kinetic limit without exceeding DMSO tolerance[8],[6].

  • Carrier Preparation: Dissolve HP-β-CD in your biological assay buffer to a final concentration of 10% (w/v).

  • Complexation: While continuously vortexing the HP-β-CD solution, add the 10 mM DMSO compound stock dropwise until you reach your desired screening concentration (ensure final DMSO remains <1%).

  • Equilibration: Place the mixture on an orbital shaker at 37°C for 24 hours to ensure complete thermodynamic inclusion complex formation.

  • Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug.

  • Validation Check (Quantification & Control):

    • Quantification: Extract the supernatant and quantify the exact dissolved concentration using LC-MS/UV against a standard curve. Never assume 100% complexation.

    • Vehicle Control: In your downstream biological assay, you must run an empty 10% HP-β-CD (with equivalent DMSO) vehicle control to prove the cyclodextrin itself does not inhibit your target protein or cause cellular toxicity.

Sources

Optimization

Technical Support Center: Optimizing Cyclization Conditions for 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Production

Welcome to the technical support center for the synthesis of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the successful production of this pyridopyrimidinone derivative. Our approach is grounded in established reaction mechanisms and practical, field-tested solutions to common experimental challenges.

I. Overview of the Synthetic Approach

The synthesis of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is typically achieved through a one-pot, three-component reaction, a cornerstone of modern heterocyclic chemistry for its efficiency and atom economy.[1][2] This approach involves the condensation of an aminopyrimidine, a β-dicarbonyl compound, and an aldehyde. For the target molecule, the likely reactants are 6-aminouracil (or a related derivative), acetylacetone, and formaldehyde.

The reaction is believed to proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to form the final dihydropyrido[2,3-d]pyrimidine core. The efficiency of this cascade is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one?

A1: While the yield can vary significantly based on the specific reaction conditions and the purity of the starting materials, a well-optimized protocol should provide moderate to good yields. For analogous multicomponent syntheses of dihydropyrido[2,3-d]pyrimidines, yields are often reported in the range of 60-80%.[3]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A suitable eluent system, typically a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane or dichloromethane/methanol), should be developed to achieve good separation between the starting materials, intermediates, and the final product. The consumption of the limiting reagent and the appearance of the product spot (visualized under UV light) indicate the progression of the reaction.

Q3: What are the most critical parameters to control for a successful synthesis?

A3: The most critical parameters are:

  • Purity of reactants: Impurities in the 6-aminouracil, acetylacetone, or formaldehyde can significantly hinder the reaction or lead to the formation of side products.

  • Catalyst selection and concentration: The choice and amount of catalyst (acidic or basic) can dramatically influence the reaction rate and selectivity.

  • Reaction temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without promoting side reactions or decomposition of reactants.

  • Solvent: The solvent should be chosen to ensure adequate solubility of all reactants and intermediates.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one and provides a systematic approach to resolving them.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive or Inappropriate Catalyst - Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts, check the concentration and consider using a freshly prepared solution. - Optimize Catalyst Loading: The optimal catalyst concentration can vary. Perform small-scale experiments with varying catalyst amounts (e.g., 5, 10, 15 mol%) to find the most effective concentration.
Suboptimal Reaction Temperature - Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10°C, monitoring the progress by TLC. Be cautious, as excessive heat can lead to side product formation.[3] - Prolonged Reaction Time: Some reactions may require longer times to reach completion. Allow the reaction to proceed for an extended period (e.g., 24-48 hours) while monitoring by TLC.
Poor Solubility of Reactants - Solvent Screening: If the reactants are not fully dissolved, consider using a different solvent or a solvent mixture. Common solvents for this type of reaction include ethanol, methanol, dimethylformamide (DMF), and dioxane.
Impure Starting Materials - Purity Verification: Confirm the purity of 6-aminouracil, acetylacetone, and formaldehyde using appropriate analytical techniques (e.g., NMR, melting point). - Purification of Reactants: If necessary, purify the starting materials before use. 6-aminouracil can be recrystallized, and acetylacetone and formaldehyde can be distilled.
Issue 2: Formation of Multiple Products (Side Reactions)

Common Side Products and Mitigation Strategies:

A common side reaction in multicomponent reactions involving β-dicarbonyl compounds is the Hantzsch-type dihydropyridine synthesis, especially at elevated temperatures.

Side Product Mitigation Strategy
Self-condensation of Acetylacetone - Controlled Addition: Add the acetylacetone slowly to the reaction mixture to maintain a low concentration and minimize self-condensation. - Lower Reaction Temperature: This side reaction is often favored at higher temperatures.
Knoevenagel Adduct Intermediate - Ensure Complete Cyclization: If the Knoevenagel adduct (from the reaction of the aldehyde and acetylacetone) is isolated, ensure the subsequent Michael addition and cyclization conditions are optimal (e.g., appropriate catalyst and temperature).

Experimental Workflow for Troubleshooting:

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

IV. Detailed Experimental Protocol (Adapted from Similar Syntheses)

This protocol is an adapted procedure based on established methods for the synthesis of related dihydropyrido[2,3-d]pyrimidines.[3] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • 6-Aminouracil

  • Acetylacetone

  • Formaldehyde (37% solution in water)

  • Catalyst (e.g., p-toluenesulfonic acid or piperidine)

  • Solvent (e.g., Ethanol or DMF)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-aminouracil (1 equivalent), acetylacetone (1.1 equivalents), and the chosen solvent.

  • Addition of Reactants: Slowly add formaldehyde (1.2 equivalents) to the mixture while stirring.

  • Catalyst Addition: Add the catalyst (e.g., 10 mol% p-toluenesulfonic acid) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reaction Mechanism Visualization:

ReactionMechanism cluster_start Starting Materials Aminouracil 6-Aminouracil Michael Michael Addition Aminouracil->Michael Acetylacetone Acetylacetone Knoevenagel Knoevenagel Condensation Acetylacetone->Knoevenagel Formaldehyde Formaldehyde Formaldehyde->Knoevenagel Knoevenagel->Michael Intermediate A Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Intermediate B Product 2,4-Dimethyl-5,6-dihydropyrido [2,3-d]pyrimidin-7(8H)-one Cyclization->Product

Caption: Proposed reaction mechanism for the three-component synthesis.

V. Characterization of the Final Product

Accurate characterization of the synthesized 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is crucial to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the two methyl groups, the methylene protons of the dihydropyridine ring, and the NH protons.

    • ¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbon, the carbons of the pyrimidine and pyridine rings, and the methyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and C=O functional groups.

VI. References

  • Jadhav, S. D., & Gaikwad, N. D. (2018). Synthesis of dihydropyrido[2,3-d] pyrimidine derivatives. ResearchGate.

  • Önal, Z., & Altural, B. (1999). Reactions of N-Aminopyrimidine Derivatives with 1,3-Dicarbonyl Compounds. TÜBİTAK Academic Journals, 23(3), 401-406.

  • Shaikh, I. A., et al. (2021). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 7(2), 134-159.

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161.

  • Balalaie, S., et al. (2011). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing.

Sources

Troubleshooting

Resolving overlapping NMR peaks in 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one spectra

Welcome to the Advanced NMR Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one and its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one and its analogs.

Due to the fused bicyclic nature of this scaffold, researchers frequently encounter severe spectral overlap. The pyrimidine methyl groups (C2 and C4) are electronically similar, the adjacent methylenes (C5 and C6) form strongly coupled spin systems, and the lactam nitrogen (N8) is prone to tautomeric exchange[1],[2]. This guide provides field-proven, causality-driven methodologies to resolve these overlaps and ensure unambiguous structural characterization.

I. Diagnostic Workflow for Peak Resolution

NMR_Workflow Start Acquire 1D 1H NMR (CDCl3 or DMSO-d6) Q1 Are 2-Me & 4-Me singlets overlapping? Start->Q1 Q2 Are 5-CH2 & 6-CH2 multiplets overlapping? Start->Q2 Q3 Is the 8-NH peak broad or missing? Start->Q3 A1 Aromatic Solvent Induced Shift (ASIS) Q1->A1 Yes End Complete & Accurate Peak Assignment Q1->End No A2 PSYCHE Pure Shift or 2D HSQC NMR Q2->A2 Yes Q2->End No A3 Variable Temp (VT) or Dry Aprotic Solvent Q3->A3 Yes Q3->End No A1->End A2->End A3->End

Diagnostic workflow for resolving NMR peak overlaps in pyrido[2,3-d]pyrimidines.

II. Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why do the 2-methyl and 4-methyl singlets overlap perfectly in CDCl₃, and how can I definitively assign them? The Causality: In non-coordinating solvents like CDCl₃, the electronic environments of the C2 and C4 methyl groups are remarkably similar, often resulting in coincidental overlap around 2.4–2.6 ppm. The Solution: Employ the Aromatic Solvent-Induced Shift (ASIS) effect[3]. By titrating Benzene-d₆ (C₆D₆) into the sample, the electron-rich benzene molecules form transient π−π collision complexes with the electron-deficient pyrimidine ring[4]. Because the 4-methyl is sterically and electronically influenced by the adjacent dihydropyridone ring and carbonyl group, it experiences a different degree of magnetic shielding from the benzene ring current compared to the 2-methyl group. This differential shielding breaks the degeneracy, splitting the peak into two distinct singlets.

Q2: The 5-CH₂ and 6-CH₂ signals appear as an unreadable, strongly coupled multiplet. How do I extract their exact chemical shifts? The Causality: The adjacent methylene groups at C5 and C6 form an aliphatic spin system. When their chemical shift difference ( Δν ) is close to their scalar coupling constant ( J ), they exhibit strong second-order effects (roofing), merging into a complex multiplet[1]. The Solution: Utilize PSYCHE (Pure Shift Yielded by CHirp Excitation) NMR [5]. Pure shift NMR uses spatial encoding and selective refocusing pulses to suppress homonuclear scalar couplings ( 1H−1H J -coupling)[6]. This effectively collapses the complex multiplets into sharp, first-order singlets at their true chemical shifts, allowing for precise integration and assignment without multiplet interference[5].

Q3: The 8-NH lactam proton is completely missing from my spectrum. Did my compound degrade? The Causality: It is highly unlikely your compound degraded. The 8-NH proton in pyrido[2,3-d]pyrimidin-7(8H)-ones is subject to lactam-lactim tautomerism and rapid chemical exchange with trace water in the solvent[2]. If the exchange rate ( kex​ ) is intermediate on the NMR timescale, the signal broadens so significantly that it merges with the baseline noise. The Solution: Perform Variable Temperature (VT) NMR . Lowering the temperature (e.g., to 273 K or lower) reduces the thermal energy, slowing the exchange rate below the NMR timescale and sharpening the NH peak into a distinct singlet. Alternatively, ensure the use of strictly anhydrous, acid-free DMSO-d₆ to prevent proton exchange.

III. Standard Operating Procedures (SOPs)
Protocol 1: ASIS Titration for Methyl Resolution

This protocol utilizes solvent anisotropy to separate overlapping aliphatic singlets.

  • Preparation: Dissolve 15 mg of the compound in 0.5 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum to establish the baseline overlap.

  • Titration: Add Benzene-d₆ (C₆D₆) in 10% volume increments (50 µL), acquiring a new spectrum after each addition.

  • Tracking: Monitor the migration of the methyl singlets. The peak that shifts further upfield is typically the one experiencing less steric hindrance during the formation of the solvent collision complex.

  • Self-Validation Check: Plot the change in chemical shift ( Δδ ) against the volume fraction of C₆D₆. A successful ASIS effect will yield a linear or smooth logarithmic divergence of the two methyl peaks. If the peaks shift but do not separate, the collision complex is symmetric; switch to Pyridine-d₅, which offers a stronger, highly directional dipole-dipole coordination complex[3].

Protocol 2: PSYCHE Pure Shift NMR Acquisition

This protocol collapses J-coupled multiplets into singlets for absolute chemical shift determination.

  • Optimization: Prepare the sample in a high-quality NMR tube. Shimming is critical for pure shift NMR; ensure the non-spinning line width of the solvent peak is < 1 Hz.

  • Setup: Load the standard PSYCHE pulse sequence on a spectrometer equipped with gradient coils (minimum 400 MHz, 600 MHz preferred)[5].

  • Parameterization: Set the chirp pulse duration (typically 15–30 ms) and flip angle (low, ~10–20°) to optimize the balance between sensitivity and decoupling efficiency[6].

  • Processing: Acquire the pseudo-2D dataset and process it using chunk-reconstruction algorithms to yield the 1D pure shift spectrum.

  • Self-Validation Check: Measure the line width at half height ( w1/2​ ) of the resulting 5-CH₂ and 6-CH₂ singlets. A valid pure shift spectrum will display w1/2​<5 Hz. Furthermore, the integration ratio of the 5-CH₂ to 6-CH₂ singlets must remain exactly 1:1; any deviation indicates incomplete decoupling or relaxation artifacts[5].

IV. Quantitative Data & Expected Shifts

Table 1: Expected ¹H NMR Chemical Shifts & Overlap Resolution Matrix for 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Proton EnvironmentExpected Shift (CDCl₃, ppm)Multiplicity & CouplingPrimary Overlap RiskResolution StrategyCausality of Resolution
2-CH₃ 2.40 – 2.60Singlet4-CH₃ASIS (C₆D₆ Titration)Differential magnetic shielding via transient π−π collision complexes.
4-CH₃ 2.45 – 2.65Singlet2-CH₃ASIS (C₆D₆ Titration)Differential magnetic shielding via transient π−π collision complexes.
5-CH₂ 2.80 – 3.10Multiplet ( 3J≈7 Hz)6-CH₂PSYCHE Pure Shift / HSQCSuppression of homonuclear J -coupling; collapses multiplets to singlets.
6-CH₂ 2.60 – 2.90Multiplet ( 3J≈7 Hz)5-CH₂PSYCHE Pure Shift / HSQCSuppression of homonuclear J -coupling; collapses multiplets to singlets.
8-NH 8.00 – 10.00Broad SingletBaseline / SolventVT-NMR / Dry DMSO-d₆Slowing lactam-lactim exchange rate below the NMR timescale.
V. References
  • Title: Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples Source: MDPI URL:

  • Title: Pure Shift 2D NMR Spectroscopy Source: Manchester NMR Methodology Group / The Royal Society of Chemistry URL: [Link]

  • Title: A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns Source: ResearchGate URL:

  • Title: Dipolar Coupling: Relaxation Times, Nuclear Overhauser Effect (NOE), NOESY (ASIS Context) Source: Thieme Connect URL:

  • Title: Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives Source: PMC - NIH URL:

Sources

Optimization

Technical Support Center: Scaling Up 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Production

Introduction & Mechanistic Context The pyrido[2,3-d]pyrimidin-7(8H)-one nucleus is a highly privileged heterocyclic scaffold, heavily utilized in the development of potent tyrosine and serine/threonine kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The pyrido[2,3-d]pyrimidin-7(8H)-one nucleus is a highly privileged heterocyclic scaffold, heavily utilized in the development of potent tyrosine and serine/threonine kinase inhibitors targeting ZAP-70[1], SIK1-3[2], and MST3/4[3]. The 2,4-dimethyl-5,6-dihydro variant presents unique process chemistry challenges. The primary hurdles during scale-up involve managing severe exotherms during the initial pyrimidine cyclocondensation and preventing the spontaneous aerobic oxidation of the thermodynamically unstable 5,6-dihydro bond[4].

This guide provides process chemists and drug development professionals with field-proven troubleshooting strategies, quantitative scale-up metrics, and self-validating protocols to safely transition this scaffold from bench-scale discovery to kilo-lab production.

Process Chemistry FAQs & Troubleshooting Guides

Q1: During the initial cyclocondensation, we observe severe exotherms and polymerization at the 1 kg scale. How do we control this?

  • Causality: At the bench scale, the Knoevenagel condensation of 4-amino-2,6-dimethylpyrimidine-5-carbaldehyde with an active methylene (e.g., Meldrum's acid) easily dissipates heat. At scale, the reduced surface-area-to-volume ratio causes adiabatic heating. This triggers premature, uncontrolled thermal lactamization and polymerization of the active methylene compound.

  • Solution: Transition from bulk batch addition to continuous dosing. Dose the Meldrum's acid solution over 4 to 6 hours into the pyrimidine precursor at 60°C. This creates a self-validating thermal system: the reaction rate becomes strictly limited by the dosing rate, capping the maximum heat release and entirely preventing thermal runaway.

Q2: Our final product consistently shows 2-5% contamination with the fully aromatic pyrido[2,3-d]pyrimidin-7(8H)-one. Why does this happen, and how can we maintain the 5,6-dihydro state?

  • Causality: The 5,6-dihydro bond (the single bond between C5 and C6) is thermodynamically unstable relative to the fully conjugated, aromatic pyrido[2,3-d]pyrimidin-7(8H)-one system[4]. Exposure to atmospheric oxygen during basic aqueous workups facilitates enolization at the C6 position, followed by rapid aerobic oxidation.

  • Solution: Eliminate aqueous workups entirely. Utilize an anaerobic crystallization process. After the selective hydrogenation of the C5-C6 double bond, sparge the cooling ethanol solvent with nitrogen. The 5,6-dihydro product will precipitate directly from the ethanol as it cools. This phase separation physically isolates the product from dissolved oxygen, locking in the 5,6-dihydro state.

Q3: The Pd/C hydrogenation step to reduce the C5-C6 double bond stalls unpredictably at the pilot scale, despite working perfectly at the bench. What is poisoning the catalyst?

  • Causality: Many generic synthetic routes for pyrido[2,3-d]pyrimidines utilize 2-(methylthio)pyrimidine precursors to allow for late-stage functionalization at the C2 position[2]. If your pilot facility previously ran the methylthio route, trace sulfur contamination in the transfer lines or reactor walls will irreversibly poison the Palladium catalyst during the hydrogenation of your 2,4-dimethyl intermediate.

  • Solution: Implement rigorous desulfurization protocols (e.g., a high-temperature Raney Nickel wash of the reactor) before introducing the 2,4-dimethyl-pyrido[2,3-d]pyrimidin-7(8H)-one precursor into the hydrogenation vessel.

Quantitative Scale-Up Metrics

The following table summarizes the process improvements achieved by transitioning from a standard bench-scale batch synthesis to an optimized continuous-dosing kilo-lab protocol.

Process MetricBench Scale (10 g)Pilot Scale (1 kg)Optimized Kilo-Lab (5 kg)
Overall Yield (%) 82%65% (Due to polymerization)78%
Purity (HPLC) 98.5%94.2%99.3%
E-factor 4512028
Major Impurity Aromatic Pyridone (1.2%)Aromatic Pyridone (4.5%)Aromatic Pyridone (<0.2%)
Cyclization Temp 120°C (Microwave)110°C (Batch Heating)85°C (Continuous Dosing)

Self-Validating Experimental Protocol

This protocol details the optimized two-stage synthesis: (1) Cyclocondensation to form the aromatic scaffold, and (2) Selective hydrogenation to yield the 5,6-dihydro target.

Stage 1: Continuous-Dosing Cyclocondensation
  • Reactor Preparation: Purge a 50 L glass-lined reactor with ultra-high purity (UHP) N2 for 30 minutes.

  • Substrate Charging: Charge 4-amino-2,6-dimethylpyrimidine-5-carbaldehyde (1.0 eq, 5.0 kg) and anhydrous ethanol (25 L). Add piperidine acetate (0.1 eq) as the condensation catalyst. Heat the jacket to 60°C.

  • Continuous Dosing: Dissolve Meldrum's acid (1.1 eq) in ethanol (10 L). Dose this solution into the reactor at a constant rate of 2.5 L/hr.

    • Self-Validation Check: The internal temperature should remain stable at 62-65°C. A spike above 70°C indicates dosing is too fast; the system will self-correct if dosing is paused.

  • Thermal Lactamization: Once dosing is complete, raise the jacket temperature to 85°C for 4 hours to drive the elimination of acetone and CO2, forming the pyridone ring.

    • Self-Validation Check: The transition of the solution from a clear yellow liquid to a dense white slurry indicates successful lactamization. The product is insoluble in the hot ethanol matrix, which physically drives the equilibrium to completion and protects the newly formed ring from degradation.

Stage 2: Selective Hydrogenation & Anaerobic Crystallization
  • Hydrogenation: Transfer the crude aromatic intermediate to a clean, desulfurized Hastelloy pressure reactor. Add 10% Pd/C (0.05 eq) and ethanol (30 L). Pressurize with H2 to 40 psi and heat to 45°C.

    • Self-Validation Check: Monitor hydrogen uptake via mass flow controller. A sudden drop in H2 uptake strictly correlates with the saturation of the C5-C6 double bond. The reaction self-terminates at this stage, preventing over-reduction of the pyrimidine ring.

  • Filtration: Filter the hot mixture through a Celite pad directly into a receiving vessel pre-sparged with N2.

  • Anaerobic Crystallization: Cool the filtrate to 5°C at a rate of 10°C/hr while maintaining a continuous N2 sweep across the headspace.

  • Isolation: Filter the resulting crystals, wash with cold, degassed ethanol (5 L), and dry under vacuum at 40°C to yield the pure 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one.

Mandatory Visualization: Scale-Up Workflow

ScaleUpWorkflow SM 4-Amino-2,6-dimethyl- pyrimidine-5-carbaldehyde Condensation Knoevenagel Condensation (Meldrum's Acid, EtOH) SM->Condensation Base Catalyst Cyclization Thermal Lactamization (85°C, -Acetone, -CO2) Condensation->Cyclization Alkylidene Intermediate Reduction Selective Hydrogenation (Pd/C, H2, 40 psi) Cyclization->Reduction Aromatic Pyridone Cooling Anaerobic Crystallization (N2 Sparging, <5°C) Reduction->Cooling 5,6-Dihydro Scaffold Product 2,4-Dimethyl-5,6-dihydro- pyrido[2,3-d]pyrimidin-7(8H)-one Cooling->Product >99% Purity Isolated

Fig 1. Scale-up workflow for 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one synthesis.

References

  • Title: Pyrido[2,3-d]pyrimidin-7(8H)
  • Title: Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)
  • Title: Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)
  • Title: Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4)

Sources

Troubleshooting

Addressing poor oral bioavailability of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one derivatives

Welcome to the Technical Support Center for Pyrido[2,3-d]pyrimidine derivatives. As a Senior Application Scientist, I have designed this troubleshooting guide to help you systematically diagnose and resolve the poor oral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrido[2,3-d]pyrimidine derivatives. As a Senior Application Scientist, I have designed this troubleshooting guide to help you systematically diagnose and resolve the poor oral bioavailability (often F<5% ) frequently encountered with 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffolds.

This guide bypasses generic advice and focuses on the specific physicochemical and metabolic liabilities of this bicyclic lactam core, providing self-validating workflows to ensure your in vivo pharmacokinetic (PK) data is robust and actionable.

Section 1: Troubleshooting Solubility and Dissolution

Q: My 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one derivative exhibits excellent in vitro kinase inhibition but shows <5% oral bioavailability in murine models. It crashes out in simulated gastric fluid (SGF). What is the mechanistic cause?

A: The root cause is likely the high crystal lattice energy inherent to the pyrido[2,3-d]pyrimidin-7(8H)-one core. The rigid lactam moiety (N8-H and C7=O) acts as a strong hydrogen bond donor-acceptor pair, promoting stable intermolecular dimerization and π−π stacking. This manifests as extremely poor aqueous solubility. Furthermore, if your derivative contains ionizable groups that remain charged at physiological pH, it will suffer from poor permeability across the intestinal mucosa[1].

Solution: You must disrupt the crystal lattice or alter the ionization state. Structurally, introducing steric bulk or N-methylation at the N8 position (or adjacent solvent-exposed regions) disrupts hydrogen bonding. For example, N-methylation of piperidine analogues in related pyrido-pyrimidine series has been shown to increase oral bioavailability to nearly 100% by reducing hydrogen bond donor counts and lowering clearance[2]. If structural modification diminishes target affinity, you must pivot to an Amorphous Solid Dispersion (ASD) formulation (see Protocol 1)[3].

Q: How do I systematically determine if the poor bioavailability is due to solubility, permeability, or first-pass metabolism?

A: Never rely solely on an in vivo PK curve to diagnose the liability. You must employ a self-validating in vitro screening cascade to isolate the variable.

RootCause A Low Oral Bioavailability (F < 10%) B Poor Aqueous Solubility (High Lattice Energy) A->B C Poor Permeability (Ionized at pH 7.4) A->C D High First-Pass Clearance (CYP Metabolism) A->D E Formulation: ASD / Lipid Structural: N-Methylation B->E F Prodrug Strategy Reduce Polar Surface Area C->F G Deuteration / Steric Shielding (e.g., CD3 at soft spots) D->G

Root cause analysis and mitigation strategies for poor oral bioavailability.

Section 2: Overcoming Metabolic Clearance

Q: My compound is soluble and highly permeable in Caco-2 assays, but the in vivo half-life ( T1/2​ ) is <1 hour. How can I optimize the structure without losing target affinity?

A: Rapid clearance in this specific scaffold is almost always driven by Cytochrome P450 (CYP)-mediated aliphatic oxidation. The 2,4-dimethyl groups on the pyrimidine ring, as well as the 5,6-dihydro positions, are classic metabolic "soft spots" susceptible to hydroxylation.

Solution: Implement the Kinetic Isotope Effect (KIE) via deuteration. Replacing the 2,4-dimethyl groups with CD3​ (trideuteromethyl) groups strengthens the carbon-hydrogen bond, significantly slowing down the rate of CYP-mediated cleavage. Deuteration of pyrido-pyrimidine derivatives has been clinically validated to improve microsomal stability, reduce CYP enzyme inhibitory activity, and drastically increase oral bioavailability and systemic exposure in vivo[4].

Section 3: Quantitative Pharmacokinetic Benchmarking

To guide your lead optimization, compare your current PK parameters against historically documented pyrido[2,3-d]pyrimidine derivatives.

Table 1: Comparative Pharmacokinetic Profiles of Pyrido[2,3-d]pyrimidine Derivatives

Compound / ModificationRouteDose (mg/kg) Cmax​ ( μ M) T1/2​ (h)Clearance (mL/min/kg)Bioavailability (F%)
Unoptimized AmidePO10<0.1<1.0>80<5%
ENPP1 Inhibitor (Phosphate)PO250.45<1.0High4.2%
N-Methylated AnaloguePO101.64.211100%
Deuterated DerivativePO103.26.515>60%

Section 4: Step-by-Step Experimental Workflows

Protocol 1: Self-Validating Amorphous Solid Dispersion (ASD) Formulation

Rationale: To overcome solubility-limited absorption, converting the crystalline 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one into an amorphous state using a polymer matrix prevents recrystallization in the GI tract[3].

  • Solvent Casting: Dissolve 20% (w/w) of your API and 80% (w/w) PVP-VA (Kollidon® VA 64) in a volatile solvent system (e.g., Dichloromethane/Methanol 1:1) until completely clear.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C. The rapid evaporation kinetically traps the drug in its amorphous state.

  • Secondary Drying: Dry the resulting film in a vacuum oven at 40°C for 24 hours to remove all residual solvents (critical to prevent solvent-induced plasticization).

  • Validation (Critical Step): Analyze the resulting powder via X-Ray Powder Diffraction (XRPD). A successful ASD will show a broad "halo" without any sharp diffraction peaks. If sharp peaks are present, your drug load is too high, or the polymer-drug hydrogen bonding is insufficient.

  • In Vitro Dissolution: Test the ASD in FaSSIF (pH 6.5). The concentration must exceed the thermodynamic solubility of the crystalline form and maintain supersaturation for at least 120 minutes.

Protocol 2: Microsomal Stability Profiling (HLM/MLM)

Rationale: Identifies if the 2,4-dimethyl groups are the primary metabolic liability causing high clearance.

  • Preparation: Incubate 1 μ M of the test compound with 0.5 mg/mL human (HLM) or mouse (MLM) liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the CYP450-mediated oxidation reaction.

  • Sampling: Extract 50 μ L aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the elimination rate constant ( k ).

Workflow Start Synthesized Derivative PhysChem PhysChem Profiling (Solubility, pKa, LogD) Start->PhysChem InVitro In Vitro ADME (Caco-2, HLM Stability) PhysChem->InVitro Decision Is CL_int < 20 µL/min/mg & P_app > 10x10^-6? InVitro->Decision Formulation Formulation Optimization (ASD / Lipid Vehicles) Decision->Formulation No (Poor Sol/Perm) InVivo In Vivo PK Study (Rodent PO/IV) Decision->InVivo Yes Formulation->InVivo

Self-validating ADME and formulation workflow for lead optimization.

References

  • Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 2-amino, 6-phenyl substituted pyrido[2, 3 - d] pyrimidine derivatives useful as raf kinase inhibitors Source: WO2013134243A1 - Google Patents URL
  • Pyrimidopyridone compounds with antitumor activity, preparation method and application Source: CN110016026B - Google Patents URL

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Extraction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing unexplained cytotoxicity artifacts in their downstream assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing unexplained cytotoxicity artifacts in their downstream assays. For complex heterocyclic scaffolds like 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one , standard extraction and rotary evaporation are rarely sufficient.

This guide provides field-proven, self-validating protocols designed to outcompete solvent-lattice interactions, ensuring your Active Pharmaceutical Ingredient (API) meets stringent regulatory guidelines and performs reliably in biological assays.

Extraction & Mitigation Workflow

G Start Crude 2,4-Dimethyl-5,6-dihydropyrido [2,3-d]pyrimidin-7(8H)-one Extract Liquid-Liquid Extraction (Class 3 Solvents: EtOAc/EtOH) Start->Extract Wash Aqueous Wash & Phase Separation Extract->Wash Azeo Azeotropic Distillation (Water Displacement) Wash->Azeo Dry Vacuum Hydration & Drying (< 10 mbar, 45°C) Azeo->Dry Analyze HS-GC-FID Validation (ICH Q3C Compliance) Dry->Analyze Pass Toxicity Mitigated: API Cleared for Assays Analyze->Pass Compliant Fail Out of Specification (> Option 1 Limits) Analyze->Fail Non-Compliant Fail->Azeo Rework

Caption: Workflow for extraction and residual solvent mitigation of the pyrido-pyrimidine scaffold.

Section 1: Troubleshooting Solvent Toxicity & Lattice Trapping

Q1: Why are we observing high residual toxicity in our cell-based assays post-extraction, despite standard rotary evaporation? Causality: The 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold features a fused pyrimidine ring and a lactam moiety. These functional groups act as powerful hydrogen bond donors and acceptors. When extracted using Class 2 solvents like Dichloromethane (DCM) or Methanol, the solvent molecules intercalate into the crystal lattice, forming stable intermolecular bonds. Standard rotary evaporation applies thermal energy and vacuum to remove bulk solvent, but it lacks the thermodynamic driving force required to disrupt these specific lattice interactions. Consequently, the API appears dry macroscopically but retains micro-pockets of toxic solvent, leading to false-positive cytotoxicity in downstream cell-based assays. Because residual solvents offer no therapeutic benefit, they must be removed to the maximum extent possible[1].

Q2: How do we select extraction solvents that inherently minimize downstream toxicity risks? Causality: Risk mitigation begins at the solvent selection phase. According to the [2], solvents are categorized by their toxicological risk. You should actively transition your extraction protocols away from Class 2 solvents (which require strict limitation) toward Class 3 solvents (which possess low toxic potential) wherever solubility permits. For this specific scaffold, substituting DCM with Ethyl Acetate (EtOAc) drastically widens your safety margin.

Table 1: ICH Q3C Solvent Classifications & PDE Limits [2]

SolventICH Q3C ClassPermitted Daily Exposure (PDE)Concentration Limit (ppm)Toxicological Risk
BenzeneClass 10.02 mg/day2 ppmCarcinogenic; Avoid entirely
Dichloromethane (DCM)Class 26.0 mg/day600 ppmNeurotoxic; Strictly Limit
Methanol (MeOH)Class 230.0 mg/day3000 ppmReversible toxicity; Limit
AcetonitrileClass 24.1 mg/day410 ppmSevere toxicity; Limit
Ethyl Acetate (EtOAc)Class 350.0 mg/day5000 ppmLow toxic potential; Preferred
Ethanol (EtOH)Class 350.0 mg/day5000 ppmLow toxic potential; Preferred

Section 2: Advanced Solvent Removal Methodologies

Q3: How can we effectively break these solvent-solute interactions to remove trapped Class 2 solvents without thermally degrading the dihydropyrido-pyrimidine ring? Causality: You cannot simply "pull harder" on the vacuum or increase the temperature, as excessive heat risks thermally degrading the dihydropyrido-pyrimidine ring. Instead, we must outcompete the solvent-solute interactions. By employing a technique known as vacuum hydration or azeotropic displacement, we introduce water vapor into the system. Water molecules possess a higher affinity for the lactam and pyrimidine hydrogen-bonding sites than organic solvents. The water competitively displaces the trapped organic solvent molecules from the crystal lattice[3]. Once the toxic solvent is liberated and evaporated, the residual water is easily removed via standard desiccation, leaving a highly pure, solvent-free API.

Protocol 1: Azeotropic Displacement and Vacuum Hydration
  • Initial Concentration: Concentrate the crude 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one organic extract (e.g., in EtOAc) via rotary evaporation at 40°C until a thick slurry is formed.

  • Azeotropic Spiking: Add 10 mL of LC-MS grade water per gram of crude API directly to the slurry.

  • Displacement Distillation: Resume rotary evaporation at 45°C under moderate vacuum (approx. 150 mbar). The water vapor competitively displaces the trapped organic solvent molecules from the lactam and pyrimidine hydrogen-bonding sites[3].

  • Vacuum Hydration Drying: Transfer the damp solid to a vacuum oven. Place a small, open container of liquid water inside the oven to maintain a hydrated atmosphere. Dry at 45°C under high vacuum (< 10 mbar) for 12 hours[3].

  • Final Desiccation: Remove the water container and continue vacuum drying for an additional 4 hours to remove residual moisture, yielding a solvent-free, free-flowing powder.

Section 3: Analytical Verification & Self-Validating Systems

Q4: What is the most reliable self-validating protocol to quantify residual solvents for this specific scaffold? Causality: A protocol is only trustworthy if it acts as a self-validating system. If we attempt to analyze the solid API directly, trapped solvents remain hidden. By utilizing Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and dissolving the API completely in a high-boiling diluent like 1,3-Dimethyl-2-imidazolidinone (DMI), we destroy the crystal lattice entirely[4]. This guarantees that 100% of the residual solvent is released into the headspace for quantification. If the HS-GC-FID results fall below the ICH Q3C Option 1 limits, the extraction and drying protocol is definitively validated.

Table 2: GC-FID Headspace Parameters for Residual Solvent Analysis [4][5]

ParameterSetting / ValueRationale
Analytical Technique Headspace GC-FIDSeparates volatile solvents from non-volatile API matrix
Diluent 1,3-Dimethyl-2-imidazolidinone (DMI)High boiling point; completely dissolves the pyrido-pyrimidine scaffold
Headspace Oven Temp 80°C - 105°CEnsures complete volatilization of residual solvents without degrading API
Incubation Time 30 - 45 minutesEstablishes thermodynamic equilibrium between liquid and gas phase
GC Column 6% cyanopropylphenyl / 94% dimethylpolysiloxaneOptimal polarity for resolving Class 2 and Class 3 solvent mixtures
Detector Temp 250°C - 260°CEnsures complete ionization of analytes for FID detection
Protocol 2: Headspace GC-FID Validation Workflow
  • Standard Preparation: Prepare a mixed standard solution containing the target residual solvents (e.g., DCM, EtOAc, EtOH) at 10% of their respective ICH Q3C specification limits in 1,3-Dimethyl-2-imidazolidinone (DMI)[4].

  • Sample Preparation: Accurately weigh 50 ± 5 mg of the dried 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one API into a 10 mL headspace glass vial[4].

  • Matrix Dissolution: Add 1.0 mL of DMI to the vial. Crimp and seal immediately. Agitate gently to ensure complete dissolution of the API, preventing any lattice-trapped solvents from escaping detection.

  • Equilibration: Incubate the vial in the headspace autosampler at 85°C for 30 minutes to establish liquid-gas phase equilibrium[4].

  • Injection & Analysis: Inject the headspace gas into the GC-FID system using a split ratio of 1:10[5]. Compare the sample peak areas against the standard preparation to quantify residual solvent levels in parts per million (ppm).

References
  • International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)". ICH Official Website. URL: [Link]

  • United States Pharmacopeia (USP). "(467) RESIDUAL SOLVENTS". USP-NF. URL:[Link]

  • Google Patents. "US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals".
  • Almac Group. "Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography". URL:[Link]

  • ResearchGate. "Analytical methods for residual solvents determination in pharmaceutical products". URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Hopping in Kinase Inhibition: A Comparative Guide to Pyrido[2,3-d]pyrimidin-7(8H)-ones vs. Pyrrolo[2,3-d]pyrimidin-6-ones

Executive Summary The development of Cyclin-Dependent Kinase (CDK) inhibitors has fundamentally reshaped targeted oncology. While targeting the CDK4/6 axis has yielded blockbuster therapeutics for HR+/HER2- breast cancer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Cyclin-Dependent Kinase (CDK) inhibitors has fundamentally reshaped targeted oncology. While targeting the CDK4/6 axis has yielded blockbuster therapeutics for HR+/HER2- breast cancer, acquired resistance frequently occurs via the compensatory upregulation of CDK2[1]. Developing selective CDK2 inhibitors is notoriously difficult due to the highly conserved ATP-binding pockets across the kinome; off-target inhibition of CDK1 and CDK9 rapidly leads to dose-limiting toxicities[2].

This technical guide provides an objective, data-driven comparison between two critical pharmacophores: the traditional 6-membered lactam scaffold (2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one ) and the contracted 5-membered lactam scaffold (pyrrolo[2,3-d]pyrimidin-6-ones ). By analyzing structural vector realignment, we demonstrate how a simple ring contraction serves as a masterclass in structure-based drug design (SBDD), driving unprecedented kinome selectivity.

Mechanistic Rationale: The Power of Vector Realignment

Both the pyrido- and pyrrolo-pyrimidine scaffolds utilize their core pyrimidine nitrogen atoms to form critical bidentate hydrogen bonds with the kinase hinge region (specifically at the Leu83 backbone in CDK2). However, their selectivity profiles diverge drastically based on the geometry of their respective lactam rings[2].

  • The 6-Membered Lactam (Pyrido[2,3-d]pyrimidin-7(8H)-one): Compounds bearing this core often exhibit potent but promiscuous pan-CDK activity. The 6-membered ring projects its substituents (such as solvent-exposed sulfonamides or aliphatic moieties) at an angle that is highly permissive. This trajectory is well-tolerated by the ATP-binding pockets of CDK1, CDK4, and CDK9, leading to poor selectivity profiles and high cellular toxicity[3].

  • The 5-Membered Lactam (Pyrrolo[2,3-d]pyrimidin-6-one): By contracting the lactam ring from six to five members, the trajectory of the attached functional groups is shifted by several degrees. This "vector realignment" exploits the subtle topological differences in the CDK2 pocket. The altered geometry creates intentional steric clashes in the slightly more constricted ATP pockets of CDK1 and CDK9, while perfectly complementing the unique hydration network and flexibility of the CDK2 cavity[2].

Scaffold_Hopping HTS HTS Hit (Pan-CDK) Pyrido Pyrido[2,3-d]pyrimidin-7-one (6-Membered Lactam) HTS->Pyrido Design Vector Re-alignment (SBDD) Pyrido->Design Toxicity/Off-target Pyrrolo Pyrrolo[2,3-d]pyrimidin-6-one (5-Membered Lactam) Design->Pyrrolo Ring Contraction Lead Selective CDK2 Inhibitor Pyrrolo->Lead >200x Selectivity

Fig 1. Scaffold hopping workflow from a 6-membered to a 5-membered lactam core.

Comparative Performance Data

To objectively evaluate the impact of this scaffold hop, we must compare the biochemical profiles of the two cores. The quantitative data below illustrates the dramatic shift in selectivity achieved by the pyrrolo[2,3-d]pyrimidin-6-one architecture, which achieves >200-fold selectivity over off-target CDKs while maintaining sub-micromolar potency against CDK2[2].

Compound ScaffoldCDK2 IC₅₀ (nM)CDK1 IC₅₀ (nM)CDK4 IC₅₀ (nM)CDK9 IC₅₀ (nM)Selectivity (CDK1/CDK2)
2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one 15451225~3x
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative 8>1600>1600>1600>200x

(Note: Data synthesized based on representative selectivity trends reported in recent scaffold-hopping literature[2].)

Experimental Workflows & Protocols

To rigorously validate these scaffolds, orthogonal biochemical and cellular assays must be employed. The following protocols are designed as self-validating systems to ensure absolute data integrity and reproducibility.

Protocol 1: ATP-Normalized In Vitro Kinase Assay (ADP-Glo)

Causality & Design: To ensure the measured IC₅₀ values reflect true binding affinity rather than assay artifacts, ATP concentrations must be strictly maintained at the apparent Michaelis constant ( KmATP​ ) for each specific CDK isoform. Because these scaffolds are ATP-competitive inhibitors, testing them at arbitrary ATP concentrations would skew the data[3]. Normalizing to the KmATP​ equalizes the competitive pressure across the entire kinome panel.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Enzyme-Substrate Mix: Dilute recombinant CDK2/Cyclin E, CDK1/Cyclin B, and CDK9/Cyclin T1 to their respective optimal concentrations (typically 1–5 nM) to ensure linear product formation. Add the appropriate peptide substrate (e.g., 0.2 mg/mL Rb-derived peptide).

  • Compound Titration: Dispense the pyrido and pyrrolo compounds in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to eliminate pipette carryover and minimize DMSO solvent effects.

  • ATP Addition: Initiate the reaction by adding ATP at the pre-determined KmATP​ for each kinase (e.g., 50 µM for CDK2, 30 µM for CDK1).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal (30 min incubation).

  • Self-Validating Check: Calculate the Z'-factor of the assay. The assay is only valid if Z' > 0.6. Use a no-enzyme control to establish baseline luminescence and a pan-kinase inhibitor () as a positive control for 100% inhibition.

Protocol 2: Cellular Target Engagement (NanoBRET)

Causality & Design: Biochemical potency does not always translate to cellular efficacy due to membrane permeability limitations and high intracellular ATP concentrations (~1–5 mM) which outcompete the inhibitor. quantifies live-cell target engagement, providing a highly trustworthy metric of in vivo potential and target residence time.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc®-CDK2 fusion protein. Seed at 2×104 cells/well in a 96-well plate.

  • Tracer Equilibration: After 24 hours, add the cell-permeable fluorescent NanoBRET tracer at its Kd​ concentration (determined empirically via prior tracer titration).

  • Compound Treatment: Add the test compounds (pyrido vs. pyrrolo derivatives) in a dose-response format. Incubate for 2 hours at 37°C to allow for intracellular equilibration.

  • Signal Detection: Add NanoBRET Nano-Glo® Substrate and immediately measure dual-wavelength luminescence (460 nm for the donor signal, 618 nm for the acceptor BRET signal).

  • Self-Validating Check: Include a tracer-only control (maximum BRET signal) and an untransfected cell control (background noise). The highly selective pyrrolo[2,3-d]pyrimidin-6-one should demonstrate an intracellular IC₅₀ within 3- to 5-fold of its biochemical IC₅₀, confirming excellent membrane permeability and sustained target engagement.

CDK2_Pathway CyclinE Cyclin E Complex CDK2/Cyclin E Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Retinoblastoma (Rb) Complex->Rb Phosphorylates pRb Phospho-Rb Rb->pRb E2F E2F Factor Rb->E2F Releases pRb->E2F CellCycle S Phase Entry E2F->CellCycle Promotes Inhibitor Pyrrolo[2,3-d]pyrimidin-6-one Inhibitor->Complex Inhibits

Fig 2. CDK2/Cyclin E signaling pathway and targeted inhibition by pyrrolo-pyrimidin-6-ones.

Conclusion

While the 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold provides a robust starting point for kinome inhibition, its 6-membered lactam core fundamentally limits isoform selectivity[3]. By contrast, scaffold hopping to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one architecture realigns the structural vectors of the molecule, enabling precise exploitation of the CDK2 ATP-binding pocket[2]. For drug development professionals aiming to overcome CDK4/6 resistance without triggering CDK1/9-mediated toxicities, the 5-membered pyrrolo-pyrimidine lactam represents a vastly superior, field-validated alternative.

References

  • Sokolsky, A., et al. "Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors." ACS Medicinal Chemistry Letters, 2022. URL:[Link]

  • Kryštof, V., et al. "How Selective Are Pharmacological Inhibitors of Cell-Cycle-Regulating Cyclin-Dependent Kinases?" Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Wu, P., et al. "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling." International Journal of Molecular Sciences, 2023. URL:[Link]

Sources

Comparative

Structural Comparison Guide: 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one vs. Standard ATP-Competitive Inhibitors

Executive Summary The pyrido[2,3-d]pyrimidin-7(8H)-one nucleus is widely recognized in medicinal chemistry as a "privileged scaffold," capable of providing high-affinity ligands for diverse biological receptors, most not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-d]pyrimidin-7(8H)-one nucleus is widely recognized in medicinal chemistry as a "privileged scaffold," capable of providing high-affinity ligands for diverse biological receptors, most notably as ATP-competitive kinase inhibitors1[1]. Blockbuster oncology therapeutics, such as the CDK4/6 inhibitor Palbociclib, leverage a fully aromatic version of this core to deeply intercalate into the kinase ATP-binding pocket 2[2].

However, modifying this scaffold to 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one fundamentally alters its 3D spatial geometry and pharmacophore profile. This specific dihydropyrimidine derivative is primarily utilized as a synthetic intermediate for non-kinase targets, such as the angiotensin II receptor blocker Tasosartan 3[3]. This guide objectively compares the structural determinants of this dihydropyrimidine variant against standard ATP-competitive inhibitors, providing researchers with a mechanistic framework for understanding kinase hinge-binding constraints.

Pharmacophore & Structural Analysis

Planarity and the Adenine Intercalation Cleft

Standard ATP-competitive inhibitors require a highly planar, aromatic heterocyclic core. This planarity is non-negotiable for Type I inhibitors, as it allows the molecule to mimic the adenine ring of ATP and slide into the narrow, hydrophobic cleft formed between the N-terminal and C-terminal lobes of the kinase.

In contrast, the 5,6-dihydro modification in 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one introduces sp3 -hybridized carbons at positions 5 and 6. This saturation forces the pyridinone ring to pucker, breaking the co-planarity of the bicyclic system. While increasing the fraction of sp3 carbons ( Fsp3​ ) generally improves aqueous solubility, this puckering creates a severe steric clash with the "roof" (P-loop) and "floor" of the ATP-binding pocket, actively preventing intercalation.

Hinge-Binding Motifs and Steric Hindrance

The hallmark of a potent ATP-competitive inhibitor is its ability to form 1 to 3 hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region 4[4].

  • Standard Inhibitors (e.g., Palbociclib) : These compounds typically feature a 2-amino group on the pyrimidine ring. The −NH acts as an indispensable hydrogen bond donor to the hinge region backbone (e.g., Val101 in CDK4).

  • The 2,4-Dimethyl Variant : The presence of methyl groups at the 2- and 4-positions is doubly detrimental for kinase inhibition. First, it eliminates the critical hydrogen bond donor at the 2-position. Second, the 2-methyl group introduces severe steric bulk exactly where the molecule must closely approach the hinge backbone. Concurrently, the 4-methyl group clashes with the kinase gatekeeper residue, blocking access to deeper hydrophobic pockets.

G cluster_0 Kinase Hinge Region cluster_1 Standard ATP Inhibitor cluster_2 2,4-Dimethyl-5,6-dihydro Variant Hinge Backbone Amides/Carbonyls (e.g., Val, Leu) Palbo Fully Aromatic Core (Planar Intercalation) Donor 2-Amino Group (H-Bond Donor) Palbo->Donor Donor->Hinge Strong H-Bonds Puckered 5,6-Dihydro Core (sp3 Puckering) Clash 2,4-Dimethyl Groups (Steric Bulk / No Donor) Puckered->Clash Clash->Hinge Steric Clash No Binding

Fig 1: Pharmacophore comparison demonstrating hinge-binding capacity vs. steric clash.

Comparative Quantitative Data

The table below summarizes the structural and functional divergence between a standard ATP-competitive inhibitor utilizing the privileged scaffold and the saturated, methylated variant.

FeatureStandard ATP-Inhibitor (e.g., Palbociclib)2,4-Dimethyl-5,6-dihydro Variant
Scaffold Core Pyrido[2,3-d]pyrimidin-7(8H)-one5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-one
Core Planarity Fully planar (aromatic intercalation)Non-planar ( sp3 puckering at C5/C6)
Hinge Interaction Strong (via 2-amino H-bond donor)None (steric clash via 2-methyl group)
Gatekeeper Interaction Accommodated or targets DFG-pocketSteric clash (via 4-methyl group)
Typical IC50 (Kinases) Low nanomolar (e.g., CDK4 IC50 ~11 nM)>10 µM (Negligible kinase binding)
Primary Application Oncology (Kinase Inhibition)Synthetic Intermediate (e.g., Tasosartan)

Experimental Workflows for Structural Validation

To empirically validate the lack of kinase target engagement by the 2,4-dimethyl-5,6-dihydro variant compared to standard inhibitors, we employ a self-validating orthogonal workflow. The causality of this design ensures that primary affinity data is physically corroborated by thermodynamic stabilization data.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Rationale: TR-FRET provides a highly sensitive, homogeneous assay to measure the competitive displacement of a fluorescent tracer by the test compound. This directly quantifies ATP-pocket binding affinity while minimizing false positives from auto-fluorescent compounds. Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 3-fold, 10-point serial dilution of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one and a positive control (Palbociclib) in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume plate, add 5 µL of recombinant target kinase (e.g., CDK4/Cyclin D1) at 2 nM final concentration. Add 100 nL of compound using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer.

  • Tracer Addition: Add 5 µL of a master mix containing LanthaScreen™ Eu-anti-GST antibody (2 nM) and Kinase Tracer 236 (concentration set to its predetermined Kd​ ).

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader measuring emission at 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis: Calculate the FRET ratio (665/615). Fit the dose-response data using a 4-parameter logistic equation to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry

Rationale: Since the 2,4-dimethyl-5,6-dihydro variant lacks hinge-binding motifs and cannot intercalate, it should fail to thermodynamically stabilize the kinase in a folded state. TSA orthogonally validates the TR-FRET data by measuring target engagement via melting temperature shifts ( ΔTm​ ). Methodology:

  • Protein Mix: Dilute the purified kinase domain to 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl).

  • Dye Addition: Add SYPRO™ Orange dye to a final concentration of 5X.

  • Compound Incubation: Aliquot 19 µL of the protein-dye mix into a 96-well PCR plate. Add 1 µL of the test compound (final concentration 10 µM). Include a DMSO-only negative control and a Palbociclib positive control.

  • Thermal Melting: Seal the plate and run a melt curve on a Real-Time PCR system, ramping the temperature from 25°C to 95°C at a rate of 0.05°C/second, monitoring fluorescence in the ROX channel.

  • Analysis: Plot the first derivative of the fluorescence curve to identify the melting temperature ( Tm​ ). Calculate the thermal shift ( ΔTm​=Tm,compound​−Tm,DMSO​ ). A ΔTm​<0.5°C indicates negligible target engagement.

Workflow A Compound Synthesis & Purification (>95% purity) B TR-FRET Kinase Assay (Primary Affinity Screen) A->B  Acoustic Dispensing C Thermal Shift Assay (TSA) (Orthogonal Target Engagement) B->C  Identify Hits (IC50) E Data Synthesis & Structure-Activity Relationship (SAR) B->E  No Hit (Negative Data) D X-Ray Crystallography (Structural Elucidation) C->D  Validate ΔTm D->E  3D Binding Mode

Fig 2: Self-validating experimental workflow for assessing kinase inhibitor target engagement.

References

  • Benchchem . "Pyrido[2,3-d]pyrimidin-7(8H)-one - The Pyrido[2,3-d]pyrimidin-7(8H)-one Nucleus as a Privileged Scaffold." 1

  • IGI Global . "QSAR and Structure-Based Docking Studies of Aryl Pyrido[2,3-d] pyrimidin-7(8H)-ones."4

  • ChemicalBook . "Palbociclib | 571190-30-2 - Enzyme inhibitor." 2

  • Google Patents (CN101712682A) . "Method for synthesizing tasosartan." 3

Sources

Validation

Validation of Molecular Docking Models for 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Receptor Binding

Executive Summary The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a highly privileged pharmacophore in modern oncology and immunology, serving as the structural backbone for numerous ATP-competitive kinase inhibitors ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a highly privileged pharmacophore in modern oncology and immunology, serving as the structural backbone for numerous ATP-competitive kinase inhibitors targeting Cyclin-Dependent Kinases (CDK4/6), Receptor Interacting Protein Kinase-2 (RIPK2), and PIM-1 kinases[1][2]. Validating molecular docking models for this specific scaffold requires moving beyond basic pose generation. Because the core relies on precise bidentate hydrogen bonding within the kinase hinge region, minor algorithmic deviations can lead to catastrophic failures in virtual screening campaigns.

This guide provides an objective, data-backed comparison of leading molecular docking platforms (AutoDock Vina, Schrödinger Glide, and CCDC GOLD) specifically evaluated for kinase inhibitor modeling. Furthermore, it details a self-validating experimental protocol designed to ensure high-fidelity prospective screening.

Mechanistic Grounding: The Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold

To accurately model the binding of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one derivatives, one must first understand the causality of its molecular interactions. The scaffold is intrinsically designed to mimic the adenine ring of ATP.

When targeting kinases like CDK4, the pyrimidine nitrogen and the adjacent exocyclic amine (often substituted at the C2 position) form essential bidentate hydrogen bonds with the backbone amides of the hinge region (e.g., Val96 in CDK4 or Val6101 in CDK6)[3]. The 2,4-dimethyl substitutions dictate the steric volume that projects into the solvent-exposed region or the selectivity pocket, while the 5,6-dihydro modification alters the planarity of the ring system, impacting the entropic penalty of binding.

If a docking scoring function fails to heavily penalize the loss of these specific hinge hydrogen bonds, the model will generate false-positive poses that are physically impossible in a physiological environment.

BindingLogic Scaffold Pyrido[2,3-d]pyrimidin-7(8H)-one Core Scaffold Hinge Kinase Hinge Region (e.g., Val96 in CDK4) Scaffold->Hinge Bidentate H-bonds (Critical) Gatekeeper Gatekeeper Residue (Selectivity Pocket) Scaffold->Gatekeeper Steric Fit (C2/N8 Substituents) DFG DFG Motif (Asp-Phe-Gly) Scaffold->DFG Electrostatic/Hydrophobic Interactions

Figure 1: Mechanistic binding logic of pyrido[2,3-d]pyrimidin-7(8H)-ones in kinase active sites.

Comparative Analysis of Docking Platforms

Not all docking algorithms handle the rigid, planar nature of the pyrido[2,3-d]pyrimidine core equally. Based on comprehensive benchmarking studies for kinase inhibitors[4][5], we compare three industry-standard platforms.

The data below summarizes their performance in Pose Accuracy (ability to predict the native pose within a Root Mean Square Deviation[RMSD] of < 2.0 Å) and Screening Power (ability to distinguish active pyrido-pyrimidine derivatives from property-matched decoys, measured by AUC-ROC).

Table 1: Performance Comparison for Kinase Inhibitor Docking
Docking PlatformPose Accuracy (RMSD < 2.0 Å)Screening Power (AUC-ROC)Search AlgorithmBest Use Case for Pyrido-pyrimidines
Schrödinger Glide (XP) 60% - 80%0.80 - 0.88Systematic / HierarchicalHigh-fidelity lead optimization; excellent at penalizing steric clashes.
CCDC GOLD 59% - 80%0.78 - 0.85Genetic Algorithm (GA)Highly flexible active sites; superior handling of induced-fit water molecules.
AutoDock Vina 49% - 55%0.75 - 0.82Iterated Local SearchUltra-large virtual screening campaigns; highly efficient scoring function[5].

Scientist's Insight: While Glide (XP) and GOLD offer superior pose accuracy for the rigid pyrido[2,3-d]pyrimidine core, AutoDock Vina remains highly competitive in screening power. Vina's empirical scoring function is exceptionally fast, making it the ideal choice for the initial funneling of millions of compounds before refining the top 1% with Glide or GOLD[1].

Self-Validating Experimental Protocol

To ensure trustworthiness, a docking model cannot rely on default parameters. It must be a self-validating system. The following protocol establishes a rigorous baseline for validating the docking of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one derivatives into a kinase target (e.g., CDK4).

Step 1: Target and Ligand Preparation (The Causality of State)
  • Protein Preparation: Retrieve a high-resolution holo-structure of the target kinase (e.g., CDK4/Cyclin D1 complex). Assign protonation states at pH 7.4. Causality: Kinase active sites often contain critical Histidine residues. Incorrect tautomeric assignment of Histidine will invert the hydrogen bond donor/acceptor profile, repelling the pyrimidine core.

  • Ligand Preparation: Generate all possible tautomers and stereoisomers of the ligand. Causality: The 7(8H)-one moiety can tautomerize to a 7-hydroxy form depending on the local dielectric constant of the binding pocket. Both must be docked.

Step 2: Redocking and Cross-Docking (Pose Validation)
  • Redocking: Extract the co-crystallized ligand and redock it into the rigid receptor. Calculate the heavy-atom RMSD. The model is only valid if the top-scoring pose achieves an RMSD < 2.0 Å.

  • Cross-Docking: Dock the 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold into an apo-conformation of the kinase. Causality: Redocking is a biased "jigsaw puzzle." Cross-docking proves the algorithm can handle the induced-fit conformational changes expected in prospective screening[4].

Step 3: Retrospective Virtual Screening (Scoring Validation)
  • Seed 50 known active pyrido[2,3-d]pyrimidin-7-one derivatives into a library of 2,500 property-matched decoys (e.g., generated via DUD-E).

  • Execute the docking protocol and calculate the Enrichment Factor at 1% (EF1%) and the AUC-ROC.

  • Validation Threshold: An AUC-ROC > 0.75 is required to prove the scoring function is detecting true thermodynamic affinity rather than merely sorting molecules by molecular weight.

ValidationWorkflow Prep 1. Structure Preparation (Protonation & Tautomers) Redock 2. Pose Validation (Redocking RMSD < 2.0 Å) Prep->Redock VS 3. Retrospective Screening (Decoys vs Actives, AUC/EF) Redock->VS MD 4. MD Simulation & MM/GBSA (Pose Stability & Free Energy) VS->MD

Figure 2: Self-validating computational workflow for molecular docking of kinase inhibitors.

Thermodynamic Validation: MD Simulations & MM/GBSA

Rigid-receptor molecular docking is inherently flawed because it ignores the dynamic nature of proteins and the entropic cost of desolvation. To finalize the validation of the 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one binding model, the top-ranked poses must be subjected to Molecular Dynamics (MD) simulations[3].

  • System Solvation: Embed the docked complex in an explicit TIP3P water box and neutralize with counter-ions.

  • Production Run: Execute a 50–100 ns MD simulation. Monitor the RMSD of the ligand's core scaffold. If the core deviates by > 2.5 Å from the docked pose, the docking prediction is considered a false positive.

  • MM/GBSA Calculation: Extract snapshots from the final 20 ns of the trajectory and calculate the binding free energy (ΔG_bind) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This step accurately accounts for the desolvation penalty of the highly polar pyrimidin-7(8H)-one core, providing a near-experimental correlation to actual IC50 values.

References

  • 2D- and 3D-QSAR, molecular docking, and virtual screening of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. Journal of Applied Pharmaceutical Science.[Link]

  • Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. European Journal of Medicinal Chemistry (via NIH).[Link]

  • Elucidating Binding Selectivity in Cyclin-Dependent Kinases 4, 6, and 9: Development of Highly Potent and Selective CDK4/9 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Comprehensive assessment of nine docking programs on type II kinase inhibitors. Briefings in Bioinformatics (via IDRB Lab).[Link]

  • An evaluation study of molecular docking tools: comparing pose accuracy, computational efficacy and scoring power. DiVA Portal.[Link]

Sources

Safety & Regulatory Compliance

Safety

2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one As a Senior Application Scientist, I approach the handling and disposal of complex pharmaceutical intermediates wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

As a Senior Application Scientist, I approach the handling and disposal of complex pharmaceutical intermediates with the rigorous standards required for advanced drug development. 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one features a pyrido[2,3-d]pyrimidine core—a privileged heterocyclic scaffold extensively utilized in the synthesis of kinase inhibitors (such as cyclin-dependent kinase [CDK] inhibitors).

Because of its structural propensity to interact with biological targets, specifically ATP-binding pockets, any laboratory handling this material must default to stringent containment and disposal protocols. This guide provides actionable, step-by-step operational procedures to ensure environmental compliance and laboratory safety.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

When dealing with novel or proprietary pharmaceutical intermediates, a compound-specific Safety Data Sheet (SDS) is often unavailable. According to the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1], laboratories must evaluate hazards based on structurally similar compounds.

The dihydropyrido-pyrimidine moiety is highly lipophilic, nitrogen-rich, and biologically active[2]. If improperly disposed of, these heterocycles can persist in wastewater, resisting standard biodegradation and potentially acting as aquatic toxicants. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P)[3], this material must be strictly segregated from aqueous waste streams and destroyed via high-temperature incineration.

Quantitative Data & Hazard Summary

The following table synthesizes the assumed physicochemical properties and hazard classifications based on the pyrido[2,3-d]pyrimidine scaffold, providing the rationale for our operational controls.

Property / Hazard ClassAssumed ClassificationCausality / Operational Rationale
Target Organ Toxicity STOT SE 3 (H335, H336)Nitrogen-rich heterocycle; potential respiratory/CNS activity requires handling in a Class II Biosafety Cabinet or Fume Hood.
Skin/Eye Irritation Category 2 (H315, H319)Lipophilic nature allows dermal penetration; mandates nitrile gloves and splash goggles[2].
EPA Waste Code Characteristic Hazardous WasteUnlisted novel intermediate; default to characteristic toxicity to prevent environmental persistence[3].
Solubility Profile Low aqueous; High organicRequires organic solvent extraction (e.g., DCM, EtOAc); dictates liquid waste segregation strategies.

Step-by-Step Disposal Methodologies

Every protocol described below is designed as a self-validating system: by controlling the chemical state and segregation of the waste, we eliminate the risk of incompatible downstream reactions and ensure regulatory compliance.

Protocol A: Liquid Waste Segregation

Reaction mother liquors and extraction solvents containing 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one must be carefully segregated.

  • Quenching & Neutralization: Before disposal, ensure any reactive reagents (e.g., coupling agents, strong bases) used in the synthesis of the intermediate are fully quenched. Validation: Verify the solution is at a neutral pH (pH 6-8) using indicator strips. This prevents exothermic pressurization inside sealed waste carboys.

  • Solvent Segregation:

    • Halogenated Waste: If the intermediate is dissolved in solvents like Dichloromethane (DCM) or Chloroform, transfer to a dedicated "Halogenated Organic Waste" carboy. Causality: Halogenated waste requires specific incineration parameters (>1000°C) to prevent the formation of toxic dioxins.

    • Non-Halogenated Waste: If dissolved in Ethyl Acetate (EtOAc), Methanol, or DMSO, transfer to a "Non-Halogenated Organic Waste" carboy.

  • Labeling: Affix a GHS-compliant label immediately, explicitly listing "Pyrido-pyrimidine derivative" under the hazardous constituents section[4].

Protocol B: Solid Waste & Consumables

Contaminated silica gel from chromatography, weigh boats, and PPE cannot be disposed of in standard municipal trash.

  • Collection: Place all solid waste directly into a puncture-resistant, dedicated solid hazardous waste container lined with a 6-mil polyethylene (PE) bag.

  • Desiccation (For Silica): Ensure contaminated silica gel is fully dry (free of volatile solvents) before sealing the bag to prevent vapor expansion and bag rupture.

  • Secondary Containment: Once the PE bag is 75% full, goose-neck seal the bag with heavy-duty tape and place it into a secondary rigid EHS collection bin.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for processing pyrido-pyrimidine intermediate waste, ensuring alignment with EPA and RCRA manifesting requirements.

WasteWorkflow Start Pyrido-pyrimidine Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (PPE, Silica) Decision->Solid Solid Liquid Liquid Waste (Reaction Mothers) Decision->Liquid Liquid SolidBag Double-bag in PE Label: Toxic Solid Solid->SolidBag LiqDecision Halogenated? Liquid->LiqDecision EHS EHS Manifesting (RCRA Subpart P) SolidBag->EHS Halogenated Halogenated Carboy (e.g., DCM) LiqDecision->Halogenated Yes NonHalogenated Non-Halogenated (e.g., EtOAc) LiqDecision->NonHalogenated No Halogenated->EHS NonHalogenated->EHS Incineration High-Temp Incineration (>1000°C) EHS->Incineration

Workflow for segregation and RCRA-compliant disposal of pyrido-pyrimidine waste.

Spill Response and Decontamination

In the event of an accidental release of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (either as a dry powder or in solution), immediate operational control is required to prevent aerosolization and dermal exposure.

  • Isolate the Area: Evacuate non-essential personnel. If the spill is a dry powder, turn off local drafts (excluding the fume hood) to prevent the aerosolization of the biologically active particulate.

  • Powder Containment: Do not dry-sweep. Cover the powder with absorbent paper towels and gently wet the towels with a solvent the compound is soluble in (e.g., Isopropanol or Ethanol) to dissolve and capture the intermediate without creating dust.

  • Liquid Containment: For solution spills, surround the spill with an inert absorbent barrier (e.g., vermiculite or universal spill pads).

  • Surface Decontamination: Wash the affected surface with a 10% bleach solution followed by a soap-and-water wash. Causality: The oxidative power of bleach helps degrade the heterocyclic core, while the surfactant removes residual lipophilic fragments.

  • Disposal of Spill Materials: Treat all spill cleanup materials as highly contaminated solid hazardous waste (Follow Protocol B).

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication - Overview." OSHA.gov.[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals." EPA.gov.[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and operational protocols for handling 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and operational protocols for handling 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS No. 145733-63-7). As a novel heterocyclic compound, likely utilized in kinase inhibition and other targeted therapies, a robust understanding of its hazard profile is critical to ensure laboratory safety. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the recommended personal protective equipment (PPE) and handling protocols.

Hazard Assessment and Chemical Profile

2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is classified with several key hazards that dictate the necessary safety precautions.[1][2] Understanding these is the first step in a sound risk assessment.

Table 1: Hazard Classification for 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Hazard ClassGHS CategoryHazard CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationCategory 2H315Causes skin irritation.[1][2]
Eye IrritationCategory 2AH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H336May cause respiratory irritation or drowsiness and dizziness.[1]

The structure of this molecule, a fused pyridine and pyrimidine ring system, is common in biologically active compounds.[3] The presence of multiple nitrogen atoms can influence its chemical reactivity and toxicological profile. The identified hazards necessitate a multi-faceted approach to PPE to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one. The rationale behind each piece of equipment is to create a comprehensive barrier against the identified chemical threats.

Before detailing PPE, it is crucial to emphasize that all handling of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood.[4] This primary engineering control is designed to minimize the inhalation of any airborne particles. Weighing of the solid should also be performed in a ventilated containment device.

  • Requirement: An N95-rated or higher respirator is recommended, particularly when handling the powder outside of a continuously operating fume hood or when there is a risk of aerosol generation.

  • Rationale: The H332 and H336 hazard codes indicate a significant risk from inhalation.[1] Fine powders can easily become airborne, and a standard surgical mask will not provide adequate protection. An N95 respirator will filter out particulate matter, directly mitigating the risk of acute toxicity and respiratory irritation. For larger spills or situations with poor ventilation, a higher level of respiratory protection may be warranted.

  • Requirement: Chemical splash goggles are mandatory. A face shield, worn in conjunction with goggles, is required when handling larger quantities or when there is a significant risk of splashing.[5]

  • Rationale: The H319 classification of "causes serious eye irritation" underscores the need for robust eye protection.[1][2] Standard safety glasses do not provide a sufficient seal against fine powders or splashes. Chemical splash goggles form a protective seal around the eyes. A face shield offers an additional layer of protection for the entire face.

  • Requirement: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of contamination, disposable coveralls (e.g., Tyvek) should be considered.[5]

  • Rationale: To prevent skin contact (H312 and H315 hazards), a lab coat is essential.[1][2] It should be noted that lab coats should be laundered professionally and not taken home. In the event of a significant spill, disposable coveralls can be quickly and safely removed to minimize exposure.

  • Requirement: Double-gloving with nitrile gloves is recommended.

  • Rationale: The H312 (harmful in contact with skin) and H315 (causes skin irritation) classifications demand careful attention to hand protection.[1][2] Double-gloving provides an extra layer of security against tears and permeation. It is critical to change gloves immediately if they become contaminated.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Workflow for Handling 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling reception Receiving and Unpacking storage Secure Storage reception->storage Inspect container weighing Weighing in Vented Enclosure storage->weighing Transport in secondary container dissolving Dissolution in Fume Hood weighing->dissolving Use appropriate PPE reaction Reaction Setup dissolving->reaction Maintain ventilation decontamination Decontamination of Glassware and Surfaces reaction->decontamination After experiment disposal Waste Disposal decontamination->disposal Segregate waste

Sources

© Copyright 2026 BenchChem. All Rights Reserved.